Ellipticine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBNVARERCGCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
519-23-3 (Parent) | |
| Record name | Ellipticine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80187348 | |
| Record name | Ellipticine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-12-1, 5081-48-1 | |
| Record name | Ellipticine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ellipticine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ellipticine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELLIPTICINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring plant alkaloid, first isolated from Ochrosia elliptica, that has garnered significant interest for its potent antineoplastic properties.[1][2] Its hydrochloride salt is often utilized in research settings to improve solubility. The planar, polycyclic structure of ellipticine is key to its primary mechanisms of action, which are multifaceted and center on its ability to interact directly with DNA and interfere with essential cellular machinery.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of ellipticine hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
The anticancer activity of ellipticine is not attributed to a single mode of action but rather a combination of several cytotoxic effects. The predominant mechanisms include:
-
DNA Intercalation: The insertion of the planar ellipticine molecule between the base pairs of the DNA double helix.[1][3][5]
-
Topoisomerase II Inhibition: The disruption of the function of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[3][6][7]
-
Metabolic Activation and DNA Adduct Formation: The enzymatic conversion of ellipticine into reactive metabolites that form covalent bonds with DNA.[6][7][8][9][10][11]
-
Induction of Apoptosis and Cell Cycle Arrest: The triggering of programmed cell death and the halting of cell division, often as a consequence of DNA damage.[9][12][13][14]
DNA Intercalation
The planar aromatic ring system of ellipticine allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][3][5] This physical insertion leads to a distortion of the DNA double helix, which in turn interferes with critical cellular processes such as DNA replication and transcription, ultimately inhibiting cancer cell proliferation.[3]
Evidence for the intercalative binding of ellipticine to DNA comes from various biophysical studies:
-
Spectrophotometry: In the presence of DNA, ellipticine exhibits hypocromic and bathochromic shifts in its absorption spectrum.[5][15]
-
Hydrodynamic Studies: Intercalation is further supported by observed increases in the viscosity and decreases in the sedimentation coefficient of DNA upon ellipticine binding.[5]
-
Supercoiled DNA Unwinding: Ellipticine has been shown to unwind supercoiled circular DNA, a hallmark of intercalating agents. The unwinding angle has been estimated to be approximately 7.9 degrees.[5][15]
-
Electric Dichroism: These measurements have demonstrated that the plane of the bound ellipticine molecule is oriented parallel to the plane of the DNA bases.[5][15]
Experimental Protocol: DNA Unwinding Assay
A common method to assess DNA intercalation is the topoisomerase I-mediated DNA unwinding assay.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for DNA unwinding by topoisomerase I and intercalation by ellipticine.
-
Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalating agents will cause the supercoiled DNA to unwind and then rewind in the opposite direction, resulting in a characteristic change in the migration pattern of the DNA on the gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The concentration of ellipticine that causes the maximum relaxation of the supercoiled DNA can be determined.
Topoisomerase II Inhibition
Ellipticine and its derivatives are known to be potent inhibitors of DNA topoisomerase II.[6][7][16][17] This enzyme plays a crucial role in altering DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA segment, and then resealing the breaks. This process is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.
Ellipticine acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA, known as the "cleavable complex." This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[3] These breaks, if not repaired, can trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.[3]
Experimental Protocol: Topoisomerase II-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.
-
Substrate: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Reaction: Set up a reaction containing the supercoiled DNA, human topoisomerase IIα, ATP, and various concentrations of this compound in an appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Protein Digestion: Terminate the reaction by adding SDS and proteinase K to digest the topoisomerase II enzyme, releasing the covalently linked DNA.
-
Electrophoresis: Analyze the DNA products on an agarose gel. The stabilization of the cleavable complex will result in the appearance of linear DNA (from single-strand breaks on opposite strands) and nicked circular DNA (from single-strand breaks).
-
Quantification: The amount of linear and nicked DNA can be quantified to determine the potency of ellipticine as a topoisomerase II poison.
Metabolic Activation and DNA Adduct Formation
Ellipticine is considered a prodrug that can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases.[6][7][8][9][18] This bioactivation leads to the formation of reactive electrophilic metabolites that can covalently bind to DNA, forming DNA adducts.[6][7][8][9][10][11] The formation of these adducts is a significant contributor to the genotoxicity and, consequently, the anticancer activity of ellipticine.[8][9]
The primary sites of metabolic oxidation on the ellipticine molecule are the 7, 9, 12, and 13-positions, as well as the nitrogen at position 2.[8][10] The resulting hydroxylated metabolites, particularly 13-hydroxyellipticine and 12-hydroxyellipticine, can be further activated to form reactive species that bind to the exocyclic amino groups of purine bases in DNA, primarily guanine.[8][10][11]
The specific CYP enzymes involved in ellipticine metabolism include CYP1A1, CYP1A2, and CYP3A4.[10][11] Interestingly, ellipticine has been shown to induce the expression of CYP1A1 and CYP1A2, thereby modulating its own metabolism and potentially enhancing its therapeutic efficacy or toxicity.[19]
Experimental Protocol: ³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.
-
³²P-Labeling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adduct spots by autoradiography and quantify the level of adducts by scintillation counting or phosphorimaging.
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage induced by ellipticine through intercalation, topoisomerase II inhibition, and adduct formation triggers cellular stress responses that can lead to cell cycle arrest and apoptosis.[9][12][13][14]
Cell Cycle Arrest
Ellipticine has been shown to cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[12][13][14] This arrest prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair. However, if the damage is too extensive, the cell is targeted for apoptosis. The G2/M arrest is often associated with alterations in the expression and activity of key cell cycle regulatory proteins, such as:
-
Cyclin B1 and Cdc2 (CDK1): A decrease in the levels of these proteins is observed.[13]
-
Phospho-Cdc2 (Tyr15): An increase in the inhibitory phosphorylation of Cdc2 at Tyr15 is seen.[13]
-
p53 and p21/WAF1: Upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21/WAF1 is a common response to DNA damage.[8][12][14]
Apoptosis
Ellipticine induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: Ellipticine treatment can lead to the upregulation of the Fas receptor (Fas/APO-1) and its ligand (FasL), leading to the activation of caspase-8.[2][12][14]
-
Intrinsic Pathway: The intrinsic pathway is initiated by mitochondrial dysfunction. Ellipticine can cause:
-
Regulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[13]
-
Mitochondrial membrane potential disruption: A loss of the mitochondrial membrane potential (ΔΨm).[2]
-
Cytochrome c release: The release of cytochrome c from the mitochondria into the cytosol.[13]
-
Caspase activation: The activation of caspase-9 and the executioner caspase-3.[2][13]
-
Furthermore, there is evidence of crosstalk between the two pathways, where activated caspase-8 can cleave Bid, leading to its translocation to the mitochondria and amplification of the apoptotic signal.[12][14] Some studies also suggest that ellipticine-induced apoptosis can occur through oxidative DNA damage, and in some contexts, may be independent of p53.[20][21]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | HepG2 (Hepatocellular Carcinoma) | 4.1 µM | [2] |
| MCF-7 (Breast Adenocarcinoma) | Varies | [22][23] | |
| HL-60 (Leukemia) | Varies | [22] | |
| CCRF-CEM (Leukemia) | Varies | [22] | |
| IMR-32 (Neuroblastoma) | Varies | [22] | |
| UKF-NB-3 (Neuroblastoma) | Varies | [22] | |
| UKF-NB-4 (Neuroblastoma) | Varies | [22][24] | |
| U87MG (Glioblastoma) | Varies | [22] | |
| DNA Unwinding Angle | Supercoiled DNA | 7.9 degrees | [5][15] |
| DNA Binding Affinity | DNA | 10⁶ M⁻¹ | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of Ellipticine's Core Mechanisms of Action.
Caption: Ellipticine-Induced Apoptotic Signaling Pathways.
Caption: Workflow for ³²P-Postlabeling DNA Adduct Analysis.
Conclusion
The mechanism of action of this compound is a complex interplay of multiple cytotoxic effects, primarily initiated by its interaction with DNA. Its ability to intercalate into the DNA helix, inhibit the critical function of topoisomerase II, and form covalent DNA adducts following metabolic activation collectively contribute to a level of genotoxic stress that cancer cells cannot overcome. This DNA damage serves as a potent trigger for the activation of cell cycle checkpoints and the induction of apoptosis, ultimately leading to cancer cell death. A thorough understanding of these core mechanisms is essential for the rational design of novel ellipticine derivatives with improved therapeutic indices and for the development of effective combination therapies in oncology.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. medkoo.com [medkoo.com]
- 5. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Topoisomerase | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-proliferative inhibition of ellipticine in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. the-mechanism-of-ellipticine-induced-apoptosis-and-cell-cycle-arrest-in-human-breast-mcf-7-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. The anticancer drug ellipticine activated with cytochrome P450 mediates DNA damage determining its pharmacological efficiencies: studies with rats, Hepatic Cytochrome P450 Reductase Null (HRN™) mice and pure enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The anticancer drug ellipticine is a potent inducer of rat cytochromes P450 1A1 and 1A2, thereby modulating its own metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.regionh.dk [research.regionh.dk]
- 22. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Origin of Ellipticine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a naturally occurring alkaloid, has captivated the attention of the scientific community for decades due to its potent antineoplastic properties. This technical guide delves into the origins of its hydrochloride salt, a more soluble form amenable to research and development. We will explore its initial discovery and isolation from botanical sources, the seminal synthetic routes, and the key experimental findings that have elucidated its complex mechanism of action. This document provides a comprehensive overview of the foundational research that has established Ellipticine hydrochloride as a significant molecule in the landscape of cancer research.
Discovery and Natural Sources
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) was first isolated in 1959 by Goodwin, Smith, and Horning from the leaves of the evergreen tree Ochrosia elliptica Labill., a member of the Apocynaceae family native to Australia and New Caledonia.[1][2][3] This discovery marked the beginning of extensive research into a new class of potential anticancer agents. Subsequent studies have identified ellipticine and related alkaloids in other species of the Apocynaceae family, including the genera Rauvolfia and Aspidosperma.[4]
Initial Isolation Protocol
Experimental Workflow: Isolation of Ellipticine
Caption: A generalized workflow for the isolation of ellipticine from its natural source.
First Synthesis and Preparation of the Hydrochloride Salt
In the same year as its discovery, the first total synthesis of ellipticine was reported by the renowned chemist R.B. Woodward and his colleagues.[1][2] This seminal work provided a synthetic route to this complex heterocyclic molecule, enabling further investigation of its biological activities without reliance on natural sources.
Woodward's Synthesis of Ellipticine
Details of the experimental procedures from Woodward's 1959 paper are not widely accessible. However, subsequent syntheses have built upon this foundational work, often involving the construction of the carbazole core followed by the annulation of the pyridine ring. Many synthetic strategies have since been developed.[5]
Preparation of this compound
Ellipticine itself is poorly soluble in aqueous media, which limits its utility in biological assays and pharmaceutical formulations.[6] To overcome this, the hydrochloride salt is commonly prepared. This is typically achieved by dissolving ellipticine in a suitable organic solvent and treating it with a solution of hydrochloric acid.
Experimental Protocol: Preparation of this compound
-
Dissolution: Dissolve ellipticine free base in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and methanol.
-
Acidification: Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) dropwise to the ellipticine solution while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting solid under vacuum to obtain pure this compound.
Physicochemical Properties
The conversion of ellipticine to its hydrochloride salt significantly alters its physical and chemical properties, most notably its solubility.
| Property | Ellipticine | This compound | Reference(s) |
| Molecular Formula | C₁₇H₁₄N₂ | C₁₇H₁₅ClN₂ | [7][8] |
| Molecular Weight | 246.31 g/mol | 282.77 g/mol | [7][8] |
| Appearance | Yellow crystalline powder | Light yellow to yellow solid | [9] |
| Melting Point | 316–318 °C | ~210-215 °C | [1][9] |
| Solubility in Water | Very low | Sparingly soluble | [6][9] |
| Solubility in Organic Solvents | Soluble in DMSO and DMF | Soluble in DMSO (~5.8 mg/mL), ethanol (~1 mg/mL), and DMF (~10 mg/mL) | [4][10] |
| UV-Vis λmax (in Ethanol) | Not specified | 240, 249, 307 nm | [4] |
Mechanism of Action: Key Experimental Findings
The anticancer activity of ellipticine and its derivatives is attributed to a multi-modal mechanism of action. The primary mechanisms that have been extensively studied are DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
Ellipticine's planar, tetracyclic structure allows it to insert itself between the base pairs of the DNA double helix.[9] This intercalation distorts the DNA structure, interfering with fundamental cellular processes like replication and transcription.
Experimental Protocol: DNA Unwinding Assay
This assay is used to demonstrate the intercalating properties of a compound by observing the unwinding of supercoiled circular DNA.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl, EDTA).
-
Incubation with Ellipticine: Add varying concentrations of this compound to the reaction mixtures. A known intercalator, such as ethidium bromide, can be used as a positive control.
-
Topoisomerase I Addition: Add a controlled amount of DNA topoisomerase I to each reaction. This enzyme relaxes supercoiled DNA by introducing transient single-strand breaks. In the presence of an intercalator, the DNA will be unwound, and the subsequent relaxation by topoisomerase I will result in a population of topoisomers with a different linking number.
-
Reaction Termination: Stop the reaction after a defined incubation period (e.g., 30 minutes at 37°C) by adding a stop solution (e.g., SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Intercalation is observed as a change in the migration pattern of the plasmid DNA, with the appearance of relaxed and, at higher concentrations of the intercalator, positively supercoiled DNA.
Topoisomerase II Inhibition
Ellipticine also acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA.[9] This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.
Experimental Protocol: Topoisomerase II-Mediated DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes, is used as the substrate.
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and a reaction buffer (containing Tris-HCl, KCl, MgCl₂, and DTT).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A known topoisomerase II inhibitor, such as etoposide, can be used as a positive control.
-
Enzyme Addition: Add a defined amount of human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA network at the top of the gel, while in the control (no inhibitor), the decatenated minicircles will migrate into the gel as distinct bands.
Signaling Pathways Modulated by Ellipticine
Emerging research has revealed that ellipticine's anticancer effects are also mediated through the modulation of various intracellular signaling pathways.
p53 Signaling Pathway
Ellipticine has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[4][11]
Signaling Pathway: Ellipticine-Induced p53 Activation
Caption: Ellipticine induces DNA damage, leading to p53 activation and downstream effects.
Experimental Protocol: Western Blot Analysis of p53 and p21
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT116) and treat with various concentrations of this compound for different time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53 and p21. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the intensity of the p53 and p21 bands in ellipticine-treated cells compared to the control indicates activation of the p53 pathway.[2]
JNK/AP-1 Signaling Pathway
Ellipticine has been reported to suppress the activation of the JNK/AP-1 signaling pathway, which is involved in inflammatory responses.
Signaling Pathway: Ellipticine Inhibition of JNK/AP-1
Caption: Ellipticine inhibits the JNK/AP-1 signaling pathway.
Experimental Protocol: Western Blot for JNK and c-Jun Phosphorylation
The experimental protocol is similar to the Western blot described for p53, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun), as well as total JNK and total c-Jun as controls.
-
Stimulation: Cells may need to be stimulated with an agent that activates the JNK pathway (e.g., lipopolysaccharide or UV radiation) to observe the inhibitory effect of ellipticine. A decrease in the ratio of p-JNK/total JNK and p-c-Jun/total c-Jun in ellipticine-treated cells would indicate inhibition of the pathway.
RAS/MAPK-P38 Signaling Pathway
Recent studies have implicated ellipticine in the inhibition of the RAS/MAPK-P38 signaling pathway in hepatocellular carcinoma cells.[12]
Signaling Pathway: Ellipticine Inhibition of RAS/MAPK-P38
Caption: Ellipticine inhibits the RAS/MAPK-P38 signaling pathway by targeting FGFR3.
Experimental Protocol: Western Blot for RAS and p-P38
The experimental protocol is similar to the Western blot described for p53, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for RAS and phosphorylated p38 (p-p38), as well as total p38 as a control.
-
Cell Line: Utilize a cell line where this pathway is known to be active, such as HepG2 hepatocellular carcinoma cells. A decrease in the expression of RAS and the ratio of p-p38/total p38 in ellipticine-treated cells would suggest inhibition of this pathway.[5]
Conclusion
The journey of this compound from its discovery in the leaves of an Australian evergreen to its current status as a widely studied antineoplastic agent is a testament to the power of natural product chemistry and the relentless pursuit of understanding its molecular mechanisms. This technical guide has provided a comprehensive overview of its origins, from the initial isolation and synthesis to the detailed experimental protocols that have unveiled its multifaceted interactions with cellular machinery. For researchers, scientists, and drug development professionals, a thorough understanding of this foundational knowledge is crucial for the continued exploration of ellipticine and its derivatives as potential therapeutic agents. The intricate signaling pathways it modulates and its ability to target fundamental cellular processes ensure that ellipticine will remain a subject of intense scientific inquiry for the foreseeable future.
References
- 1. Buy this compound (EVT-8201086) | 33668-12-1 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution and absorption of the antineoplastic agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellipticine | C17H14N2 | CID 3213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C17H15ClN2 | CID 169532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ellipticine - Wikipedia [en.wikipedia.org]
- 10. This compound | Topoisomerase | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellipticine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for ellipticine hydrochloride. The information is intended to support research and development efforts in oncology and related fields.
Core Chemical and Physical Properties
This compound is a potent antineoplastic agent, recognized for its distinct chemical and physical characteristics that underpin its biological activity. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₅ClN₂ | |
| Molecular Weight | 282.8 g/mol | [1] |
| Appearance | Bright yellow crystalline solid | [2] |
| Melting Point | 316-318 °C | [3][4] |
| pKa | 16.59 ± 0.40 (Predicted) | [4] |
| Solubility | ||
| DMSO | ~10 mg/mL[2], 5.8 mg/mL (20.51 mM) with sonication and heating recommended[5][6], 3 mg/mL (10.6 mM)[7] | [2][5][6][7] |
| DMF | ~10 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| Water | Sparingly soluble[2], < 0.1 mg/mL[5] | [2][5] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [2] |
| Storage and Stability | Store at -20°C for ≥ 4 years as a crystalline solid. Stock solutions in solvent can be stored at -80°C for up to 1 year.[2][6] | [2][6] |
Mechanism of Action
The primary antineoplastic effects of this compound are attributed to its multifaceted interaction with cellular DNA and associated enzymes. The core mechanisms include DNA intercalation and inhibition of topoisomerase II, which collectively disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][9]
DNA Intercalation
Ellipticine's planar, polycyclic structure enables it to insert itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.[10] Evidence for this mechanism is derived from studies showing changes in DNA viscosity and sedimentation, as well as the unwinding of supercoiled DNA.[10][11]
Topoisomerase II Inhibition
This compound is a potent inhibitor of DNA topoisomerase II.[5][6] This enzyme is crucial for managing DNA topology during replication by creating transient double-strand breaks to allow for strand passage. Ellipticine stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that is highly cytotoxic.[12]
Metabolic Activation and DNA Adduct Formation
In addition to its direct interactions with DNA, ellipticine can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases.[5][9] This enzymatic oxidation generates reactive metabolites that can form covalent adducts with DNA. These adducts represent a more permanent form of DNA damage and contribute significantly to the compound's cytotoxic and mutagenic effects.[9]
Signaling Pathways
The DNA damage induced by this compound triggers a cascade of cellular signaling events that culminate in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment with this compound typically leads to an accumulation of cells in the G2/M phase of the cell cycle.[8][13] This arrest is mediated by the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of cyclin-dependent kinase inhibitors such as p21/WAF1 and KIP1/p27.[8] These inhibitors block the activity of cyclin-dependent kinases that are necessary for progression through the G2 and M phases.
Apoptosis Induction
This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: Ellipticine treatment increases the expression of the Fas/APO-1 death receptor and its ligand (FasL).[8][14] The binding of FasL to Fas initiates a signaling cascade that leads to the activation of caspase-8.[8]
-
Intrinsic Pathway: The activated caspase-8 can cleave Bid, a pro-apoptotic member of the Bcl-2 family. Truncated Bid (tBid) then translocates to the mitochondria, promoting the release of cytochrome c. Cytochrome c release leads to the formation of the apoptosome and the activation of caspase-9.[8]
-
Execution Phase: Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which cleaves a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DNA Intercalation Assay (DNA Unwinding Assay)
This assay assesses the ability of a compound to intercalate into DNA by observing the change in DNA topology.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. To each tube, add 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and various concentrations of this compound.
-
Add a fixed amount of topoisomerase I to each reaction, except for the no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Intercalation will cause the relaxed DNA to become negatively supercoiled, resulting in faster migration through the gel.[12][15]
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the inhibition of topoisomerase II activity by monitoring the decatenation of kinetoplast DNA (kDNA).
Materials:
-
This compound
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα
-
10x Topoisomerase II assay buffer
-
ATP
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. To each tube, add 10x topoisomerase II assay buffer, ATP, 200 ng of kDNA, and various concentrations of this compound.[16]
-
Add a fixed amount of topoisomerase IIα to each reaction, except for the no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.[16]
-
Stop the reaction by adding DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.[16][17]
This technical guide provides a foundational understanding of this compound for researchers. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. This compound | C17H15ClN2 | CID 169532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ellipticine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Topoisomerase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Topoisomerase II Inhibition by Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a potent antineoplastic agent, exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this inhibition, detailing the interaction of ellipticine with the topoisomerase II-DNA complex. We present a compilation of quantitative data from various studies, offering a comparative analysis of its efficacy. Furthermore, this guide outlines detailed experimental protocols for key assays used to evaluate topoisomerase II inhibition and cellular responses. Visual representations of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid isolated from the leaves of Ochrosia elliptica.[2] It and its derivatives have demonstrated significant antitumor activity, which is largely attributed to their interaction with DNA and the nuclear enzyme topoisomerase II.[3][4] Topoisomerase II is a crucial enzyme that modulates the topological state of DNA, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation.[5][6] By targeting this enzyme, ellipticine induces DNA damage, leading to cell cycle arrest and apoptosis.[3][7] This guide serves as a technical resource for professionals engaged in cancer research and drug development, offering detailed insights into the inhibitory action of ellipticine hydrochloride on topoisomerase II.
Mechanism of Topoisomerase II Inhibition
Ellipticine functions as a catalytic inhibitor of topoisomerase II.[8][9] Unlike topoisomerase poisons that stabilize the covalent enzyme-DNA cleavage complex, ellipticine interferes with the overall catalytic activity of the enzyme.[10] The primary mechanisms of action include:
-
DNA Intercalation: Ellipticine's planar structure allows it to intercalate between DNA base pairs.[3][8] This interaction can alter the DNA conformation and interfere with the binding of topoisomerase II.
-
Direct Enzyme Interaction: Studies have shown that ellipticine can bind directly to topoisomerase II, even in the absence of DNA.[11] This binding is thought to occur at a site distinct from the DNA binding or ATP binding pockets.
-
Inhibition of Catalytic Steps: Ellipticine and its derivatives have been shown to inhibit the decatenation activity of topoisomerase IIα.[8] While it is a mild poison of topoisomerase II from lower eukaryotes, in mammalian systems, some derivatives are potent inhibitors.[8] The inhibition of the enzyme's ability to resolve tangled DNA leads to catastrophic consequences for the cell during division.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of ellipticine and its derivatives from various studies.
Table 1: Cytotoxicity of Ellipticine in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hr) | Reference |
| Friend Leukemia | Leukemia | ~2.0 (as µg/mL) | 24 | [12] |
| L1210 | Leukemia | ~1.15 (as µg/mL) | 24 | [12] |
| Chinese Hamster Ovary (CHO) | Ovarian Cancer | 0.3 (as µg/mL) for 50% colony formation inhibition | 24 | [12] |
| HepG2 | Hepatocellular Carcinoma | 4.1 | Not Specified | [2] |
| NCI N417 | Small Cell Lung Carcinoma | 9 | Not Specified | [13] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 48 | [14] |
| HL-60 | Leukemia | Not Specified | 48 | [14] |
| CCRF-CEM | Leukemia | Not Specified | 48 | [14] |
| IMR-32 | Neuroblastoma | Not Specified | 48 | [14] |
| UKF-NB-3 | Neuroblastoma | Not Specified | 48 | [14] |
| UKF-NB-4 | Neuroblastoma | Not Specified | 48 | [14] |
| U87MG | Glioblastoma | Not Specified | 48 | [14] |
Table 2: Inhibition of Topoisomerase IIα Decatenation Activity
| Compound | Concentration for Complete Inhibition | Reference |
| Ellipticine | >5000 µM | [8] |
| ET-1 (N-methyl-5-demethyl ellipticine) | 200–1000 µM | [8] |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | 200–1000 µM | [8] |
Table 3: Binding Affinities of Ellipticine
| Binding Partner | Dissociation Constant (KD) | Reference |
| Double-stranded 40-mer oligonucleotide with topoisomerase II cleavage site | ~65 nM | [11] |
| Yeast Topoisomerase II (in the absence of DNA) | ~160 nM | [11] |
| Yeast Topoisomerase II - DNA complex | ~1.5 µM | [11] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)[15]
-
30x ATP solution (30 mM)[15]
-
This compound dissolved in DMSO
-
Stop solution/loading dye (e.g., 40% sucrose, 10 mM EDTA, 100 mM Tris-HCl pH 7.5, 0.5 µg/mL bromophenol blue)[15]
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, add:
-
3 µL 10x Topoisomerase II reaction buffer
-
1 µL 30x ATP solution
-
2 µL kDNA (e.g., 100 ng/µL)
-
Varying concentrations of this compound (or DMSO for control)
-
Nuclease-free water to a final volume of 27 µL.[15]
-
-
Add 3 µL of diluted human topoisomerase IIα (a pre-determined amount sufficient for full decatenation in the absence of inhibitor) to each reaction tube.[16]
-
Incubate the reactions at 37°C for 30 minutes.[15]
-
Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of stop solution/loading dye.[16]
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.[16]
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.[17] Decatenated minicircles will migrate faster than the catenated kDNA network.
DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent topoisomerase II-DNA cleavage complex.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Cleavage assay buffer (may not contain ATP for certain mechanisms)[18]
-
This compound dissolved in DMSO
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Stop solution/loading dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes. For a typical 30 µL reaction, combine:
-
3 µL 10x Cleavage assay buffer
-
0.5 µg of supercoiled plasmid DNA
-
Varying concentrations of this compound
-
Purified topoisomerase IIα
-
Nuclease-free water to 30 µL.
-
-
Incubate at 37°C for 30 minutes.[18]
-
Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to a final concentration of 0.1 mg/mL to digest the enzyme.[18]
-
Incubate at 37°C for an additional 30 minutes.[18]
-
Stop the reaction and prepare for loading on an agarose gel.
-
Perform electrophoresis and visualize the DNA. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of ellipticine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 50% N,N-dimethylformamide, 20% SDS, pH 4.5)[19]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[19]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 48 hours).[19][20]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Add the solubilization solution to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a plate reader.[20]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[20]
Visualizing the Molecular Pathways and Workflows
Signaling Pathways
The inhibition of topoisomerase II by ellipticine triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.
Caption: Signaling cascade initiated by Topoisomerase II inhibition by Ellipticine.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a potential topoisomerase II inhibitor like ellipticine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase II binds to ellipticine in the absence or presence of DNA. Characterization of enzyme-drug interactions by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. inspiralis.com [inspiralis.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
- 19. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | Topoisomerase | TargetMol [targetmol.com]
Ellipticine Hydrochloride: A Technical Guide to its Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ellipticine hydrochloride, a potent alkaloid with significant cytotoxic properties. This document details its mechanisms of action, effects on critical cellular signaling pathways, and standardized protocols for its evaluation in a research setting.
Executive Summary
Ellipticine is a naturally occurring antineoplastic agent that exerts its cytotoxic effects through a multi-pronged approach.[1] Primarily, it functions as a DNA-damaging agent through three main mechanisms: intercalation into DNA, inhibition of topoisomerase II, and the formation of covalent DNA adducts following metabolic activation.[1][2] These actions trigger a cascade of cellular responses, leading to cell cycle arrest and apoptosis, making it a compound of significant interest in oncology research. This guide will delve into the quantitative aspects of its cytotoxicity, provide detailed experimental methodologies for its study, and visualize the complex signaling pathways it modulates.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | < 1 | [3][4] |
| UKF-NB-4 | Neuroblastoma | < 1 | [3][4] |
| UKF-NB-3 | Neuroblastoma | < 1 | [3] |
| HL-60 | Promyelocytic Leukemia | < 1 | [3] |
| MCF-7 | Breast Adenocarcinoma | ~ 1 | [3][5] |
| U87MG | Glioblastoma | ~ 1 | [3] |
| HepG2 | Hepatocellular Carcinoma | 4.1 | [6] |
| CCRF-CEM | T-cell Leukemia | ~ 4 | [3] |
| A549 | Lung Cancer | Not Specified | [7] |
| HeLa | Cervical Cancer | 0.31 | [7] |
| KB | Oral Carcinoma | 0.36 µg/mL | [7] |
Core Mechanisms of Action
Ellipticine's cytotoxic effects are primarily attributed to its interaction with DNA and essential nuclear enzymes.
DNA Intercalation and Topoisomerase II Inhibition
Ellipticine's planar structure allows it to intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.[1][2] Furthermore, it is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][8] By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine leads to the accumulation of double-strand breaks, a potent trigger for apoptosis.[9]
Metabolic Activation and DNA Adduct Formation
Ellipticine acts as a prodrug, undergoing metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1/2 and CYP3A4, as well as peroxidases.[10][11] This bioactivation generates reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can covalently bind to DNA, forming DNA adducts.[1][5] These adducts are a form of genotoxic stress that contributes significantly to its cytotoxicity.[1]
Key Signaling Pathways Modulated by Ellipticine
The DNA damage induced by ellipticine triggers a complex network of signaling pathways that ultimately determine the cell's fate.
p53-Dependent Pathway
A critical mediator of the cellular response to genotoxic stress is the tumor suppressor protein p53. In response to DNA damage, p53 is activated and can induce cell cycle arrest, providing time for DNA repair, or initiate apoptosis if the damage is irreparable.[1][12] Ellipticine has been shown to increase the expression of p53 and its downstream targets, such as p21/WAF1, which mediates cell cycle arrest. Interestingly, ellipticine has also been reported to restore the function of some mutant forms of p53.[1]
Apoptosis Induction
Ellipticine induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: Ellipticine treatment can lead to the upregulation of the Fas/APO-1 receptor and its ligand (FasL), triggering the activation of caspase-8.[6]
-
Intrinsic Pathway: The DNA damage and cellular stress caused by ellipticine lead to the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-XL. This shift in the Bax/Bcl-2 ratio results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[6]
Cell Cycle Arrest
Ellipticine can induce cell cycle arrest at different phases, depending on the cell type and its p53 status. In cells with wild-type p53, it often causes a G2/M phase arrest. This is associated with the modulation of key cell cycle regulatory proteins, including a decrease in the levels of cyclin B1 and Cdc2. In some p53-mutant cells, an arrest in the S and G2/M phases has been observed.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of ellipticine. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for examining the modulation of apoptosis-related proteins such as caspases, PARP, and Bcl-2 family members.
Protocol:
-
Protein Extraction: After treatment with ellipticine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
32P-Postlabeling Assay for DNA Adducts
Principle: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling with 32P, and separation by chromatography.
Protocol:
-
DNA Isolation: Isolate genomic DNA from cells treated with this compound.
-
DNA Digestion: Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while the bulky adducts are resistant to this enzyme.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. The level of DNA adducts is typically expressed as relative adduct labeling (RAL).
Topoisomerase II Decatenation Assay
Principle: This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity by compounds like ellipticine results in the failure to release the individual minicircles.
Protocol:
-
Reaction Setup: In a reaction tube, combine reaction buffer (containing ATP and MgCl2), kDNA substrate, and varying concentrations of this compound.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction. Include a no-enzyme control and a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the loading well.
-
Data Analysis: Quantify the intensity of the decatenated DNA bands. The inhibition of topoisomerase II activity is observed as a decrease in the amount of released minicircles.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ellipticine and a typical experimental workflow for its cytotoxic evaluation.
Caption: Mechanism of action of ellipticine leading to cytotoxicity.
Caption: Ellipticine-induced apoptosis signaling pathways.
Caption: Experimental workflow for evaluating ellipticine cytotoxicity.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 8. youtube.com [youtube.com]
- 9. sers.unilever.com [sers.unilever.com]
- 10. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Nexus of Discovery and Synthesis: A Technical Guide to Ellipticine Analogues in Cancer Research
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of ellipticine analogues. Ellipticine, a natural product isolated from Ochrosia elliptica, has long been a subject of interest in oncology due to its potent anti-cancer properties.[1] This document details the synthetic strategies, structure-activity relationships, key experimental protocols, and the intricate signaling pathways modulated by these compounds.
Introduction: The Enduring Promise of Ellipticine
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and its derivatives exert their cytotoxic effects through a multi-faceted mechanism, primarily involving the inhibition of topoisomerase II and intercalation into DNA.[1] This dual action leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[2] The planar, polycyclic structure of ellipticine is crucial for its ability to insert between DNA base pairs, thereby disrupting DNA replication and transcription.[1] Despite its promise, the clinical application of ellipticine has been hampered by issues of low water solubility and systemic toxicity. This has spurred extensive research into the synthesis of novel analogues with improved pharmacological profiles.
Synthesis of Ellipticine Analogues: Building on a Natural Scaffold
The synthesis of ellipticine and its derivatives has been a significant focus of organic chemistry. Numerous synthetic routes have been developed, often focusing on the construction of the core pyrido[4,3-b]carbazole ring system.[3] Modifications at various positions of the ellipticine scaffold have been explored to enhance anti-cancer activity and overcome the limitations of the parent compound.
Synthesis of 9-Substituted Ellipticine Analogues
Substitution at the 9-position of the ellipticine core has been a particularly fruitful area of investigation. A common strategy involves the O-alkylation of 9-hydroxyellipticine.
Experimental Protocol: Synthesis of 9-Alkoxyellipticine Derivatives [4]
-
O-Alkylation: To a solution of 9-hydroxyellipticine in N,N-dimethylformamide (DMF), add a suitable N,N-dimethylformamide dineopentyl acetal.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 9-alkoxyellipticine derivative.
-
N-Methylation (Optional): For the synthesis of N-methylellipticinium salts, treat the 9-alkoxyellipticine with methyl iodide.
-
Anion Exchange (Optional): Convert the resulting iodide salt to the corresponding acetate salt using an ion-exchange resin.
Synthesis of 11-Substituted Ellipticine Analogues
Functionalization at the 11-position offers another avenue for modifying the biological activity of ellipticine.
Experimental Protocol: Synthesis of 11-Carboxyellipticine Derivatives [5]
-
Oxidation: Treat 11-formylellipticine with an oxidizing agent, such as potassium permanganate, in a suitable solvent system (e.g., acetone/water).
-
Acidification: After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration and wash with water to obtain 5-methyl-6H-pyrido[4,3-b]carbazole-11-carboxylic acid.
-
Esterification/Amidation: Activate the carboxylic acid, for example with carbonyldiimidazole, and then react with an appropriate alcohol or amine to yield the corresponding ester or amide derivative.[5]
-
Purification: Purify the final product by column chromatography.
Biological Evaluation: Quantifying Anti-Cancer Efficacy
The anti-cancer potential of newly synthesized ellipticine analogues is typically assessed through a battery of in vitro assays.
Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to determine the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay [2][6][7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., adherent or suspension) into a 96-well plate at a predetermined density (e.g., 3,000-50,000 cells/well) and incubate for 24 hours to allow for attachment or stabilization.[2]
-
Compound Treatment: Prepare serial dilutions of the ellipticine analogues in a suitable solvent (e.g., DMSO) and add them to the wells. Include vehicle-only and media-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Cytotoxicity of Selected Ellipticine Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellipticine | HepG2 | 4.1 | [10] |
| 9-Ethoxyellipticine | Various | Not Specified | [4] |
| 9-(1-Methylethoxy)ellipticine | Various | Not Specified | [4] |
| 9-(1,1-Dimethylethoxy)ellipticine | Various | Not Specified | [4] |
| 2-Methyl-9-(1,1-dimethylethoxy)ellipticinium acetate | Various | Inactive | [4] |
| 11-Amide derivative of ellipticine | Various | Potent | [5] |
| 11-Ester derivative of ellipticine | Various | Potent | [5] |
Topoisomerase II Inhibition
The ability of ellipticine analogues to inhibit topoisomerase II is a key indicator of their mechanism of action. The decatenation assay is a standard method for evaluating this activity.
Experimental Protocol: Topoisomerase II Decatenation Assay [11][12][13][14][15]
-
Reaction Setup: On ice, prepare a reaction mixture containing 10X topoisomerase II assay buffer, ATP, kinetoplast DNA (kDNA), and the test compound at various concentrations.[11]
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.[11]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[11]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[11]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide) and run the gel until sufficient separation is achieved.[12]
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate as distinct bands.[11]
-
Data Analysis: Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.[11]
DNA Intercalation
The intercalative binding of ellipticine analogues to DNA can be assessed through various biophysical techniques. One common method involves monitoring changes in the electrophoretic mobility of supercoiled plasmid DNA.[16][17][18]
Experimental Protocol: DNA Intercalation Assay [16][17][18]
-
Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, topoisomerase I, and the ellipticine analogue at different concentrations.
-
Incubation: Incubate the reactions to allow for intercalation and topoisomerase I activity.
-
Agarose Gel Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye and visualize under UV light. Intercalation will introduce negative supercoils into the relaxed DNA, leading to a shift in its electrophoretic mobility. The degree of shift is indicative of the extent of intercalation.[16]
Signaling Pathways in Ellipticine-Induced Apoptosis
Ellipticine and its analogues trigger apoptosis through the modulation of complex intracellular signaling networks. The p53, PI3K/AKT, and MAPK pathways are key players in this process.
The Role of p53
The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage. Ellipticine-induced DNA damage leads to the activation of p53, which in turn can trigger cell cycle arrest or apoptosis.[10][19][20][21][22]
Caption: Ellipticine-induced p53 signaling pathway.
PI3K/AKT and MAPK Signaling
The PI3K/AKT and MAPK signaling pathways are also intricately involved in the cellular response to ellipticine. While the PI3K/AKT pathway is often associated with cell survival, its role in ellipticine-induced apoptosis is complex and can be cell-type dependent.[21] The MAPK pathway, including ERK and JNK, can be activated by ellipticine-induced stress and contribute to the apoptotic response.[23]
Caption: PI3K/AKT and MAPK signaling in response to ellipticine.
Conclusion and Future Directions
The development of ellipticine analogues remains a vibrant and promising area of cancer research. The synthetic versatility of the ellipticine scaffold allows for the fine-tuning of its pharmacological properties, offering the potential to develop novel anti-cancer agents with improved efficacy and reduced toxicity. A thorough understanding of the structure-activity relationships, mechanisms of action, and the intricate signaling pathways modulated by these compounds is paramount for the rational design of the next generation of ellipticine-based therapeutics. This guide provides a foundational resource for researchers dedicated to advancing this important field.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Design, synthesis, and study of 9-substituted ellipticine and 2-methylellipticinium analogues as potential CNS-selective antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.regionh.dk [research.regionh.dk]
- 21. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Pharmacological Profile of Ellipticine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a naturally occurring plant alkaloid, and its hydrochloride salt have garnered significant interest in oncology due to their potent antineoplastic properties. This document provides a comprehensive technical overview of the pharmacological profile of Ellipticine hydrochloride, detailing its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological considerations. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a tetracyclic alkaloid originally isolated from the leaves of Ochrosia elliptica, a tree native to Australia.[1] Its planar structure allows it to function as a potent DNA intercalating agent, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells.[2] While its clinical application has been hampered by significant toxicity, its unique mechanism of action continues to make it and its derivatives subjects of intense research in the quest for more effective and less toxic anticancer agents.
Pharmacodynamics: Mechanism of Action
This compound exerts its anticancer effects through a multi-modal mechanism, targeting several key cellular processes.
2.1. DNA Intercalation and Topoisomerase II Inhibition
The primary and most well-characterized mechanism of action of ellipticine is its ability to intercalate between DNA base pairs.[2] This physical insertion into the DNA helix disrupts the normal function of DNA-dependent enzymes. A key target is DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[3]
2.2. Cytochrome P450-Mediated Bioactivation and DNA Adduct Formation
Ellipticine is considered a prodrug that can be metabolically activated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP1A1, and CYP1B1.[4][5][6] This bioactivation process leads to the formation of reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can covalently bind to DNA to form adducts.[5][6] These DNA adducts represent a significant form of DNA damage, further contributing to the cytotoxicity of ellipticine.[7] Conversely, other CYP isoforms are involved in the detoxification of ellipticine, creating a complex metabolic profile that can influence both its efficacy and toxicity.[4]
2.3. Induction of Apoptosis and Cell Cycle Arrest
Ellipticine is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is triggered by the extensive DNA damage caused by intercalation and adduct formation. The apoptotic cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] Ellipticine treatment has been shown to upregulate the expression of p53, a key tumor suppressor protein that, in response to DNA damage, can initiate cell cycle arrest or apoptosis.[10][11] The activation of p53 can lead to the induction of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8][11]
Furthermore, ellipticine can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proceeding through mitosis.[8][10][12] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1 and Cdc2.[4][8]
2.4. Generation of Reactive Oxygen Species (ROS)
In addition to its direct effects on DNA, ellipticine can also induce cellular damage through the generation of reactive oxygen species (ROS).[2] The production of ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, further contributing to the cytotoxic effects of the compound.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Ellipticine
| Cell Line | Cancer Type | IC50 / ED50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | ~1.0 - 1.25 | [13][14][15] |
| MDA-MB-231 | Breast Cancer | Not specified | [8] |
| HL-60 | Leukemia | Not specified | [7] |
| CCRF-CEM | Leukemia | Not specified | [7] |
| IMR-32 | Neuroblastoma | Not specified | [7] |
| UKF-NB-3 | Neuroblastoma | Not specified | [7] |
| UKF-NB-4 | Neuroblastoma | Not specified | [7] |
| U87MG | Glioblastoma | ~1.0 | [14] |
| HepG2 | Hepatocellular Carcinoma | 4.1 | [11] |
| KB | Human Epidermoid Carcinoma | 2.03 - 2.2 | [16] |
Pharmacokinetics
The pharmacokinetic profile of ellipticine is characterized by its hydrophobic nature, which influences its distribution and metabolism. Studies in rats have provided initial insights into its in vivo behavior.
Table 2: Pharmacokinetic Parameters of Ellipticine in Rats
| Parameter | Ellipticine Alone | Ellipticine with EAK16-II Carrier | Citation |
| Dose (mg/kg) | 20 (i.v.) | 20 (i.v.) | [17] |
| t1/2 (h) | 1.8 ± 0.4 | 3.1 ± 0.6 | [17] |
| AUC (µg·h/mL) | 12.3 ± 2.1 | 20.5 ± 3.5 | [17] |
| CL (L/h/kg) | 1.6 ± 0.3 | 1.0 ± 0.2 | [17] |
| Vd (L/kg) | 4.2 ± 0.9 | 4.5 ± 0.8 | [17] |
t1/2: Half-life, AUC: Area under the curve, CL: Clearance, Vd: Volume of distribution. EAK16-II is a self-assembling peptide used as a delivery vehicle.
The use of a peptide-based delivery system (EAK16-II) has been shown to prolong the residence time and increase the bioavailability of ellipticine in rats, suggesting that formulation strategies can significantly impact its pharmacokinetic properties.[17]
Toxicity
Despite its potent anticancer activity, the clinical use of this compound has been limited by its significant toxicity.[2] Adverse effects observed in clinical trials include:
-
Hepatotoxicity and Nephrotoxicity: Damage to the liver and kidneys is a primary concern.[10]
-
Gastrointestinal and Hematological Toxicities: Nausea, vomiting, and effects on blood cell counts have been reported.[10]
-
Other Side Effects: Dry mouth, fatigue, and mycosis have also been noted.[1]
The toxicity of ellipticine is linked to its non-specific cytotoxicity, affecting healthy, rapidly dividing cells in addition to cancer cells.[2]
Experimental Protocols
6.1. MTT Cell Viability Assay
This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[18]
6.2. Topoisomerase II Decatenation Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Topoisomerase II.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye
-
Agarose gel and electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
Protocol:
-
Set up reaction mixtures on ice, each containing the assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound or a vehicle control to the respective tubes.
-
Initiate the reaction by adding the Topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding a stop buffer.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA.[18]
6.3. 32P-Postlabeling Assay for DNA Adduct Formation
This highly sensitive method is used to detect and quantify DNA adducts.
Materials:
-
DNA isolated from cells or tissues treated with this compound
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion
-
Nuclease P1 for enrichment of adducted nucleotides
-
[γ-32P]ATP and T4 polynucleotide kinase for labeling
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager for quantification
Protocol:
-
Isolate high-purity DNA from the experimental samples.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides.
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the adduct spots using a phosphorimager.[5][6]
Signaling Pathways and Visualizations
Caption: Multimodal mechanism of action of this compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound is a potent antineoplastic agent with a complex and multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II, form DNA adducts following metabolic activation, and induce apoptosis and cell cycle arrest underscores its potential as an anticancer compound. However, its clinical utility is significantly limited by its toxicity profile. Future research efforts are likely to focus on the development of ellipticine derivatives and novel drug delivery systems that can enhance its therapeutic index by increasing tumor-specific targeting and reducing off-target effects. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid in these ongoing research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Formation of DNA Adducts by Ellipticine and Its Micellar Form in Rats — A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-proliferative inhibition of ellipticine in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. the-mechanism-of-ellipticine-induced-apoptosis-and-cell-cycle-arrest-in-human-breast-mcf-7-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 10. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine | PLOS One [journals.plos.org]
- 18. benchchem.com [benchchem.com]
Ellipticine Hydrochloride's Role in Inducing Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a potent antineoplastic alkaloid, has garnered significant attention for its cytotoxic effects against a broad spectrum of cancers.[1][2] Its hydrochloride salt is often utilized to enhance solubility for experimental and therapeutic purposes. This technical guide provides a comprehensive overview of the molecular mechanisms by which ellipticine hydrochloride induces apoptosis, a critical process for its anti-cancer activity. We delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Core Mechanisms of Action
This compound's pro-apoptotic activity is primarily rooted in its ability to induce significant DNA damage, thereby triggering cellular self-destruction programs.[1][3] The principal mechanisms include:
-
DNA Intercalation: The planar, polycyclic structure of ellipticine allows it to insert itself between the base pairs of DNA.[1][2] This physical distortion of the DNA double helix interferes with critical cellular processes like DNA replication and transcription.[1][4]
-
Topoisomerase II Inhibition: Ellipticine is a well-established inhibitor of topoisomerase II.[1][5] By stabilizing the topoisomerase II-DNA covalent complex, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4] This level of DNA damage is a potent trigger for apoptosis.[1]
-
Generation of Reactive Oxygen Species (ROS): Ellipticine has been shown to generate ROS within cancer cells.[1][2] The resulting oxidative stress can cause further damage to DNA, proteins, and lipids, amplifying the apoptotic signal.[1][6]
-
Covalent DNA Adduct Formation: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to form reactive species that covalently bind to DNA, forming DNA adducts.[3][7] This formation of adducts contributes to the genotoxic stress that pushes cancer cells towards apoptosis.[7]
Signaling Pathways in Ellipticine-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central component of ellipticine's apoptotic mechanism. The extensive DNA damage caused by ellipticine activates the tumor suppressor protein p53.[7][8] While some studies show that ellipticine-induced apoptosis can be p53-independent in certain cell types like T-cell lymphoma, the p53 pathway is crucial in many cancers, including hepatocellular carcinoma.[6][8][9]
Activated p53 influences the expression of Bcl-2 family proteins, which are key regulators of mitochondrial integrity.[8][10][11] Ellipticine treatment has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[10][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[7][8][10]
Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9.[5][8] Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates.[8][10]
The Extrinsic (Death Receptor) Pathway
In addition to the intrinsic pathway, ellipticine can also trigger the extrinsic apoptotic pathway. Studies in human breast MCF-7 cancer cells have shown that ellipticine treatment increases the expression of the Fas/APO-1 death receptor and its ligand (FasL).[5] The binding of FasL to the Fas receptor initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of caspase-8.[5][13]
Activated caspase-8 can then directly activate caspase-3.[14] Furthermore, the extrinsic and intrinsic pathways can be linked through the cleavage of Bid (a BH3-only protein) by caspase-8.[5] The truncated Bid (tBid) then translocates to the mitochondria to promote the release of cytochrome c, thus amplifying the apoptotic signal.[5]
Quantitative Data on Ellipticine's Cytotoxicity
The cytotoxic and pro-apoptotic effects of ellipticine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. The following table summarizes the IC50 values of ellipticine in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| HepG2 | Hepatocellular Carcinoma | 4.1 | Not Specified | XTT |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | 48 | MTT |
| HL-60 | Leukemia | < 1.0 | 48 | MTT |
| CCRF-CEM | Leukemia | ~4.0 | 48 | MTT |
| IMR-32 | Neuroblastoma | < 1.0 | 48 | MTT |
| UKF-NB-3 | Neuroblastoma | < 1.0 | 48 | MTT |
| UKF-NB-4 | Neuroblastoma | < 1.0 | 48 | MTT |
| U87MG | Glioblastoma | ~1.0 | 48 | MTT |
| A549 | Lung Cancer | 2.25 | 72 | SRB |
| Friend Leukemia | Leukemia | 2.0 µg/mL | 24 | Not Specified |
| L1210 | Leukemia | 1.15 µg/mL | 24 | Not Specified |
Table 1: Cytotoxicity of Ellipticine in Various Human Cancer Cell Lines. Data compiled from multiple sources.[8][15][16][17]
Experimental Protocols for Studying Ellipticine-Induced Apoptosis
Several key experimental techniques are employed to investigate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in exponential growth phase at a density of 1x10⁴ cells per well in a 96-well microplate.[15]
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a range of this compound concentrations (e.g., 0-10 µM) for a specified duration (e.g., 48 hours) at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
MTT Addition: Following incubation, add MTT solution (e.g., 2 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Lyse the cells and solubilize the formazan crystals by adding a solubilization buffer (e.g., 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate, pH 4.5).[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.[4]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound to induce apoptosis. Harvest both adherent and floating cells.
-
DNA Extraction: Isolate genomic DNA from the harvested cells using a DNA extraction kit or a standard phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: Mix the extracted DNA with a 6X loading dye and load it onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).[4] Run the gel in 1X TAE buffer.[4]
-
Visualization: Visualize the DNA under UV light.[4] Apoptotic cells will exhibit a characteristic ladder pattern of DNA fragments in multiples of approximately 180-200 base pairs.[4]
Apoptosis Detection by Annexin V Staining and Flow Cytometry
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[18][19] Co-staining with a vital dye like Propidium Iodide (PI), which can only enter cells with a compromised cell membrane, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound. Collect both floating and adherent cells.[18][19]
-
Cell Washing: Wash the cells with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[18]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[18][19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[18][19] The results are typically displayed as a quadrant plot:
Conclusion
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species, culminates in significant DNA damage. This damage, in turn, activates a cascade of signaling events, predominantly through the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and the execution of programmed cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in cancer therapy.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. mdpi.com [mdpi.com]
- 8. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-proliferative inhibition of ellipticine in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MTT Assay with Ellipticine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This application note provides a detailed protocol for performing an MTT assay to determine the cytotoxic effects of Ellipticine hydrochloride, a potent antineoplastic agent.
This compound is an alkaloid that exhibits anticancer properties through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts after metabolic activation.[1][2][3] Understanding its cytotoxic profile is crucial for its development as a therapeutic agent.
Data Presentation
Table 1: Reagent and Material Specifications
| Reagent/Material | Specification | Storage |
| This compound | Crystalline solid, ≥98% purity | -20°C |
| Dimethyl sulfoxide (DMSO) | Cell culture grade | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Powder | 2-8°C, protected from light |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Room Temperature |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Sterile, supplemented with Fetal Bovine Serum (FBS) and antibiotics | 2-8°C |
| Solubilization Solution | e.g., DMSO, or 50% N,N-dimethylformamide with 20% SDS (pH 4.5) | Room Temperature |
| 96-well flat-bottom microplates | Tissue culture treated, sterile | Room Temperature |
Table 2: Recommended Cell Seeding Densities for 96-well plates
| Cell Type | Seeding Density (cells/well) |
| Adherent cells (e.g., MCF-7, A549) | 5,000 - 10,000 |
| Suspension cells (e.g., HL-60, CCRF-CEM) | 10,000 - 20,000 |
| Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment. |
Table 3: Example Treatment Concentrations of this compound
| Treatment | Concentration Range (µM) |
| Initial Range Finding | 0.1, 1, 10, 50, 100 |
| Definitive Assay | A series of 8-10 dilutions around the estimated IC50 (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50) |
| Note: A study on various cancer cell lines used final concentrations of 0-10 µM.[1] |
Experimental Protocols
1. Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
This compound has a molecular weight of 282.8 g/mol .[4]
-
To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] this compound is soluble in DMSO at approximately 10 mg/ml.[4]
-
-
MTT Solution (5 mg/mL):
-
Solubilization Solution:
-
Pure DMSO is commonly used.
-
Alternatively, a solution of 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate (SDS), with the pH adjusted to 4.5, can be used.[1]
-
2. Cell Seeding
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Dilute the cells in fresh culture medium to the desired seeding density (see Table 2).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach (for adherent cells) and recover.
3. Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution in serum-free culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells. For suspension cells, centrifugation of the plate may be necessary before aspirating the medium.[5]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. A 48-hour incubation period has been used in previous studies with ellipticine.[1]
4. MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and vehicle control wells.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[5]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
5. Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using software such as GraphPad Prism or by using linear regression on the linear portion of the curve.[8][9]
Mandatory Visualization
Caption: Experimental workflow for the MTT assay with this compound.
Caption: Simplified signaling pathways of Ellipticine-induced cytotoxicity.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Application Note: Protocol for Cell Cycle Analysis of Cancer Cells Following Ellipticine Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for analyzing the effects of Ellipticine hydrochloride on the cell cycle of cultured cancer cells. Ellipticine is a potent antineoplastic agent known to function primarily as a DNA intercalator and a topoisomerase II inhibitor.[1][2][3] This inhibition disrupts DNA replication and repair, ultimately leading to cell cycle arrest, predominantly in the G2/M phase, and subsequent apoptosis.[1][4][5] The following protocols detail the necessary steps for cell treatment, preparation, and analysis by flow cytometry using propidium iodide (PI) staining to quantify DNA content and determine the distribution of cells throughout the cell cycle phases.
Mechanism of Action: Ellipticine-Induced G2/M Arrest
Ellipticine exerts its cytotoxic effects through multiple mechanisms. Its planar structure allows it to intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.[2] A primary target of ellipticine is DNA topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[2] By inhibiting topoisomerase II, ellipticine leads to the accumulation of DNA strand breaks.[6] This DNA damage triggers a cellular stress response, activating cell cycle checkpoint pathways.[7] The activation of proteins such as p53 and the cyclin-dependent kinase inhibitor p21/WAF1 contributes to halting cell cycle progression.[1] Specifically, ellipticine treatment has been shown to decrease the levels of key G2/M transition proteins like cyclin B1 and Cdc2, leading to a robust arrest of cells in the G2/M phase.[5][7]
References
- 1. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-proliferative inhibition of ellipticine in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ellipticine Hydrochloride for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine, a naturally occurring alkaloid, and its hydrochloride salt have demonstrated significant potential as antineoplastic agents.[1][2] The therapeutic efficacy of ellipticine is attributed to a multi-modal mechanism of action, making it a subject of extensive research in oncology.[1][3] Its derivatives have been investigated for treating various cancers, including metastatic breast cancer and myeloblastic leukemia.[1] This document provides detailed application notes and protocols for the utilization of ellipticine hydrochloride in preclinical in vivo animal studies, with a focus on its mechanism of action, formulation, and experimental design.
Mechanism of Action
This compound exerts its anticancer effects through several mechanisms, primarily targeting DNA integrity and cellular signaling pathways.[4] The principal modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Ellipticine intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of a ternary complex between the enzyme, DNA, and the drug, resulting in DNA strand breaks and subsequent cell death.[1][3][4]
-
Formation of Covalent DNA Adducts: Ellipticine acts as a prodrug that is metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes in vivo.[4][5][6] This bio-activation leads to the formation of reactive metabolites that covalently bind to DNA, forming adducts that contribute to its mutagenic and cytotoxic effects.[4][5][7]
-
Induction of Apoptosis: Cell death induced by ellipticine involves the engagement of the p53-dependent pathway, leading to cell cycle arrest and apoptosis.[4] It can also induce a shift in the conformation of mutant p53 towards the wild-type, thereby restoring its tumor suppressor function.[3][6]
-
Kinase Inhibition: Ellipticine has been shown to inhibit certain kinases, such as c-Kit kinase, a receptor tyrosine kinase involved in mast cell survival.[3]
Signaling Pathway
The antitumor activity of this compound is mediated through a complex signaling network initiated by DNA damage.
Caption: Mechanism of action of ellipticine leading to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo animal studies involving ellipticine and its derivatives.
Table 1: In Vivo Efficacy and Dosage of Ellipticine and Derivatives
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Efficacy Results | Reference |
| Ellipticine | P. berghei infected mice | 50 | Oral | 100% inhibition of parasitemia | [2] |
| 9-Hydroxy-ellipticine | Murine bone marrow | 5-10 | Intraperitoneal (IP) | Genotoxic effects observed | [8] |
| 2-N-methyl-9-hydroxy-ellipticine | Murine bone marrow | 5-10 | Intraperitoneal (IP) | Highly genotoxic | [8] |
| 9-Fluoro-ellipticine | Murine bone marrow | 5-10 | Intraperitoneal (IP) | Less genotoxic | [8] |
| 9-Amino-ellipticine | Murine bone marrow | 5-10 | Intraperitoneal (IP) | Less genotoxic | [8] |
| Ellipticine | C57BL/6 mice | 10 | Intraperitoneal (IP) | Formation of DNA adducts in the liver | [7] |
| Ellipticine | Wistar rats | 40 | Intraperitoneal (IP) | Formation of DNA adducts in the liver | [7] |
| Ellipticine | Wistar rats with breast adenocarcinoma | 4 | Intraperitoneal (IP) | Formation of DNA adducts in tumor tissue | [7] |
Table 2: Pharmacokinetic Parameters of Ellipticine in Various Animal Species
| Parameter | Mouse | Rat | Dog | Monkey | Reference |
| Dose (mg/kg, IV) | 6 | 6 | 6 | 3 | [9] |
| Blood Elimination Half-life (min) | 22 | 210 | - | - | [9] |
| Metabolite Elimination Half-life (min) | 140 | 380 | - | - | [9] |
| Primary Excretion Route | Fecal (80%) | Fecal (80%) | Fecal (80%) | Fecal (80%) | [9] |
| Urinary Excretion | 10% | 10% | 10% | 10% | [9] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to its low aqueous solubility, a suitable vehicle is required for the in vivo administration of this compound.
Materials:
-
This compound
-
Cremophor EL
-
Ethanol
-
Sterile saline (0.9% NaCl)
Protocol for a 10 mg/kg Dose in a 20g Mouse:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Dissolve 10 mg of this compound in a mixture of 0.5 mL of Cremophor EL and 0.5 mL of ethanol.
-
Vortex thoroughly until the compound is completely dissolved to create a clear stock solution.
-
-
Working Solution Preparation:
-
For a 20 g mouse, a 10 mg/kg dose requires 0.2 mg of this compound.
-
Calculate the required volume of the stock solution: 0.2 mg / 10 mg/mL = 0.02 mL (20 µL).
-
On the day of injection, dilute the 20 µL of the stock solution with sterile saline to a final volume of 200 µL. This results in a final injection volume suitable for a mouse and keeps the concentration of Cremophor EL and ethanol below 10% to minimize toxicity.[10]
-
The final working solution will have a concentration of 1 mg/mL.
-
-
Important Considerations:
-
Always prepare the working solution fresh on the day of use.
-
Ensure the final formulation is a clear, homogenous solution. If precipitation occurs, the vehicle-to-saline ratio may need adjustment.[10]
-
General In Vivo Efficacy Study Protocol
This protocol outlines a general workflow for assessing the antitumor efficacy of this compound in a tumor-bearing mouse model.
Caption: General workflow for an in vivo efficacy study.
Methodology:
-
Animal Model: Select an appropriate tumor model (e.g., xenograft or syngeneic model in mice).
-
Tumor Implantation: Implant tumor cells into the desired site (e.g., subcutaneously).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before randomizing animals into treatment and control groups.
-
Treatment Administration:
-
Administer this compound formulation (as prepared above) via the desired route (e.g., intraperitoneal or intravenous injection).
-
The control group should receive the vehicle solution without the drug.
-
The dosing schedule should be determined from a prior maximum tolerated dose (MTD) study (e.g., every other day for two weeks).[10]
-
-
Monitoring:
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blotting, or DNA adduct analysis).[10]
-
DNA Adduct Analysis
The formation of DNA adducts is a key mechanism of ellipticine's action and can be quantified to assess its in vivo activity.
Protocol Outline:
-
Tissue Collection: Following treatment with this compound, collect tissues of interest (e.g., tumor, liver, kidney).[6]
-
DNA Isolation: Isolate genomic DNA from the collected tissues using standard DNA extraction protocols.
-
³²P-Postlabeling Assay: This sensitive method is commonly used to detect and quantify DNA adducts.[7]
-
DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.
-
Adducted nucleotides are enriched and then radiolabeled with ³²P-ATP.
-
The labeled adducts are separated by thin-layer chromatography and visualized by autoradiography.
-
Quantification is performed by comparing the radioactivity of the adduct spots to the total radioactivity of the DNA sample.
-
Conclusion
This compound is a promising anticancer agent with a well-defined, multi-faceted mechanism of action. Successful in vivo studies require careful consideration of its formulation to ensure bioavailability. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. glpbio.com [glpbio.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative physiological disposition of ellipticine in several animal species after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ellipticine Hydrochloride in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms of action of Ellipticine hydrochloride and its potential use in combination with other chemotherapeutic agents. Detailed protocols for in vitro assessment of synergistic effects are also included to guide researchers in designing and executing their studies.
Introduction to this compound
This compound is a potent antineoplastic agent derived from the leaves of the evergreen tree Ochrosia elliptica. Its primary mechanisms of action include DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with these processes, this compound preferentially targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[1][2] Beyond its effects on DNA, this compound has been shown to generate reactive oxygen species (ROS), further contributing to DNA damage and cell death. Additionally, it can modulate various signaling pathways, including those involving p53 and key kinases, highlighting its multi-faceted anti-cancer activity.
Rationale for Combination Therapy
The use of this compound in combination with other anticancer drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. By targeting different cellular pathways simultaneously, combination therapies can achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[2] Potential synergistic partners for this compound include:
-
DNA Damaging Agents (e.g., Cisplatin): Combining two agents that induce DNA damage through different mechanisms can overwhelm the cancer cell's repair machinery, leading to enhanced cell death.[1][2]
-
Other Topoisomerase II Inhibitors (e.g., Doxorubicin, Etoposide): While targeting the same enzyme, combinations can have varied effects on the DNA-enzyme complex, potentially leading to increased DNA strand breaks.
-
Microtubule-Targeting Agents (e.g., Paclitaxel): These agents disrupt mitosis, and their combination with a DNA-damaging agent like this compound can attack the cancer cell at different stages of the cell cycle.
Data on Single Agent Cytotoxicity
To design effective combination studies, it is essential to first determine the cytotoxic profile of each agent individually. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| Ellipticine | IMR-32 (Neuroblastoma) | MTT Assay | 96 h | Not specified | [3] |
| UKF-NB-4 (Neuroblastoma) | MTT Assay | 96 h | Not specified | [3] | |
| Doxorubicin | IMR-32 (Neuroblastoma) | MTT Assay | 96 h | Not specified | [3] |
| UKF-NB-4 (Neuroblastoma) | MTT Assay | 96 h | Not specified | [3] | |
| Cisplatin | A549 (Lung Adenocarcinoma) | MTT Assay | 48 h | 9 ± 1.6 | [1] |
| A549 (Lung Adenocarcinoma) | MTT Assay | 48 h | ~16.6 | [1] | |
| A549 (Lung Adenocarcinoma) | MTT Assay | 48 h | 6.14 | [1] | |
| A549 (Cisplatin-Resistant) | CCK-8 Assay | 24 h | 33.85 | [4] | |
| 9-Bromoellipticine (Hypothetical) | A549 (Lung Adenocarcinoma) | MTT Assay | 48 h | 5 - 15 | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in combination therapies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from a hypothetical study on a 9-Bromoellipticine and cisplatin combination in A549 cells and is a standard method for assessing cell viability.[1]
Objective: To determine the cytotoxic effects of this compound, a second chemotherapeutic agent, and their combination.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, SKOV3)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Second chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Treatment: Prepare serial dilutions of this compound and the second agent in complete medium. Treat the cells with varying concentrations of each drug individually and in combination at different ratios for 24, 48, or 72 hours.[1] Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each compound and the combinations.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol, also adapted from the hypothetical 9-Bromoellipticine and cisplatin study, is used to quantify apoptosis.[1]
Objective: To determine the induction of apoptosis by this compound, a second agent, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Second chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described for the MTT assay.[1]
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[1]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[1]
Analysis of Synergism (Combination Index)
The Chou-Talalay method is a widely accepted standard for quantifying drug synergy.[2]
Objective: To determine if the combination of this compound and a second agent is synergistic, additive, or antagonistic.
Procedure:
-
Perform cell viability assays (e.g., MTT) with a range of concentrations for each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagram illustrates the primary mechanisms of action of this compound.
Caption: Mechanisms of this compound.
Experimental Workflow
The diagram below outlines the general workflow for assessing the synergistic effects of this compound in combination with another anticancer agent.
Caption: Combination Therapy Experimental Workflow.
Logical Relationship for Synergy
This diagram illustrates the concept of synergy where the combined effect of two drugs is greater than their individual effects.
Caption: Concept of Drug Synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ellipticine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine is a potent antineoplastic agent, an alkaloid originally isolated from the leaves of Ochrosia elliptica. Its hydrochloride salt is frequently used in in vitro studies to investigate its anticancer properties. The primary mechanisms of action for ellipticine include intercalation into DNA and the inhibition of DNA topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3][4] Additionally, ellipticine's activity is linked to the modulation of several key signaling pathways, including the PI3K/AKT, p53, and MAPK pathways.[5] This document provides detailed protocols for the preparation of ellipticine hydrochloride solutions for cell culture applications and summarizes its cytotoxic effects on various cancer cell lines.
Quantitative Data Summary
The cytotoxic activity of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~0.85 - 1.1 | [6] |
| CCRF-CEM | Leukemia | ~4.0 | [7] |
| HL-60 | Leukemia | < 1.0 | [7] |
| IMR-32 | Neuroblastoma | < 1.0 | [7] |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | [7][8] |
| U87MG | Glioblastoma | ~1.0 | [7] |
| UKF-NB-3 | Neuroblastoma | < 1.0 | [7] |
| UKF-NB-4 | Neuroblastoma | < 1.0 | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Precaution: this compound should be handled with care, using appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Solvent Selection: this compound is soluble in organic solvents like DMSO and DMF at approximately 10 mg/mL and in ethanol at about 1 mg/mL.[9] It is sparingly soluble in aqueous buffers.[9] For cell culture applications, DMSO is the recommended solvent for preparing a concentrated stock solution.
-
Stock Solution Preparation (10 mM):
-
The molecular weight of this compound is 282.8 g/mol .
-
To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of fresh, anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming may be required to aid dissolution.[10]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]
-
Store the aliquots at -20°C or -80°C for long-term stability.[6][12] The stock solution in DMSO is stable for at least 6 months when stored at -80°C.[12]
-
Preparation of Working Solution and Treatment of Cells
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution to Working Concentration:
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
It is crucial to mix the solution well by gentle pipetting or inversion.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period.
-
After allowing the cells to adhere overnight, replace the existing medium with the freshly prepared medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). For longer experiments, consider replenishing the media with fresh this compound every 24-48 hours to maintain a consistent concentration.[11]
Assessing Cell Viability using MTT Assay
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 50% N,N-dimethylformamide, 20% SDS, pH 4.5 or acidic isopropanol)
-
96-well plate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture medium.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate overnight at 37°C or for a few hours at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for this compound solution preparation and cell treatment.
Caption: Simplified signaling pathway of Ellipticine's mechanism of action in cancer cells.
References
- 1. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Ellipticine [sigmaaldrich.com]
- 5. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry for G2/M Cell Cycle Arrest with Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine hydrochloride is a potent antineoplastic agent known to function as a topoisomerase II inhibitor and an intercalating agent, leading to DNA damage and subsequent cellular responses.[1][2][3] One of the key consequences of ellipticine treatment in cancer cells is the induction of cell cycle arrest, predominantly at the G2/M phase, which can ultimately lead to apoptosis.[1][2][4] This application note provides a detailed protocol for inducing G2/M arrest in cancer cell lines using this compound and subsequently analyzing the cell cycle distribution by flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: Ellipticine-Induced G2/M Arrest
This compound exerts its cytotoxic effects through multiple mechanisms. As a topoisomerase II inhibitor, it prevents the re-ligation of DNA strands, leading to DNA breaks. This DNA damage triggers a cascade of cellular signaling events. In many cancer cell lines, this response involves the activation of the p53 tumor suppressor pathway.[1][3][5] Activated p53 can lead to the upregulation of cyclin-dependent kinase inhibitors such as p21.[1][6][7] This, in turn, inhibits the activity of the Cyclin B1/Cdc2 complex, a key regulator of the G2 to M phase transition, resulting in cell cycle arrest at the G2/M checkpoint.[2][6][8]
Data Presentation: this compound Treatment Conditions for G2/M Arrest
The optimal concentration and incubation time for inducing G2/M arrest with this compound can vary depending on the cell line. The following table summarizes conditions reported in the literature. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| Friend leukemia (FL) and L1210 | 1.0 µg/ml | 24 hours | Accumulation of cells in G2 phase.[9] | [9] |
| Chinese hamster ovary (CHO) | 1.0 µg/ml | 24 hours | Blockage of cells in G2 phase.[4] | [4] |
| Human breast MDA-MB-231 cancer cells | Not specified | 6 hours | Arrested at the G2/M phase.[2] | [2] |
| Human lymphocytes | 3 µg/ml | 30 minutes | G2 phase was most sensitive to induction of aberrations.[10] | [10] |
| Various cancer cell lines (MCF-7, HL-60, CCRF-CEM, IMR-32, etc.) | 0.1–10 µM | 48 hours | Dose-dependent growth inhibition.[5] | [5] |
Experimental Protocols
Materials
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol for Induction of G2/M Arrest
-
Cell Seeding: Seed the desired cancer cell line in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 6, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Harvesting: Following incubation, harvest the cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for staining with propidium iodide.[11][12]
-
Cell Fixation:
-
Wash the harvested cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µl of propidium iodide staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for data acquisition to ensure high-quality data with a low coefficient of variation (CV) for the G0/G1 peak.[13]
-
Collect data for at least 10,000 events per sample.
-
Set up appropriate gates on a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and cell aggregates.
-
Analyze the DNA content using a histogram of the PI fluorescence signal (e.g., FL2-A or a similar channel). The G0/G1 peak will have the lowest DNA content, followed by the S phase, and the G2/M peak will have approximately twice the DNA content of the G0/G1 peak.
-
Mandatory Visualizations
Caption: Signaling pathway of Ellipticine-induced G2/M cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of G2/M arrest.
References
- 1. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-proliferative inhibition of ellipticine in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellipticine-induced changes in cell growth and nuclear morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clastogenic action of ellipticine over the cell cycle of human lymphocytes and influence of posttreatments with caffeine and ara-C at G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
Troubleshooting & Optimization
Ellipticine Hydrochloride Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ellipticine hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: Ellipticine is a hydrophobic molecule with low intrinsic solubility in aqueous solutions at neutral or physiological pH.[1] As a hydrochloride salt, its solubility is pH-dependent. At a pH above its pKa, the uncharged, less soluble form of ellipticine will predominate, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, organic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices, with a solubility of approximately 10 mg/mL.[1][2] Ethanol can also be used, though the solubility is lower, at around 1 mg/mL.[2]
Q3: Can I prepare a stock solution of this compound directly in water or a buffer?
A3: Direct dissolution in water or aqueous buffers is not recommended due to the compound's very low aqueous solubility. This will likely result in an incomplete solution or immediate precipitation.[1]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I prevent this?
A4: This phenomenon is often referred to as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. To prevent this, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations that lead to precipitation.[1] It is also important to ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% in cell culture experiments, to avoid cellular toxicity.[3]
Q5: How does pH affect the solubility of this compound?
A5: Ellipticine is a basic compound with a predicted pKa of its strongest basic form around 5.12.[4] Therefore, it is expected to be more soluble in acidic conditions (pH < 5) where it is protonated. As the pH increases and approaches or exceeds the pKa, the compound will become deprotonated, leading to a significant decrease in aqueous solubility.
Q6: For how long can I store my this compound solution?
A6: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[5] It is strongly recommended not to store aqueous working solutions for more than one day due to the potential for precipitation and degradation.[2] Always prepare fresh aqueous solutions for your experiments.
Q7: Are there any other reagents that can help improve the solubility of ellipticine in aqueous solutions?
A7: Yes, co-solvents and solubilizing agents can be used. Formulations including polyethylene glycol 300 (PEG300) and Tween-80 have been used to improve solubility.[6] Additionally, polyvinylpyrrolidone has been shown to markedly increase the solubility of ellipticine.[7] The use of cyclodextrins to form inclusion complexes is another common strategy to enhance the aqueous solubility of hydrophobic drugs.[8][9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Temperature | Notes |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[2] | Room Temperature | Recommended for stock solutions. |
| Dimethylformamide (DMF) | ~10 mg/mL[2] | Room Temperature | Alternative for stock solutions. |
| Ethanol | ~1 mg/mL[2] | Room Temperature | Lower solubility than DMSO or DMF. |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2][10] | Room Temperature | Achieved by diluting a DMSO stock. |
| Water | Very low solubility[11] | Room Temperature | Predicted to be 0.00364 mg/mL.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 282.8 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 282.8 g/mol * (1000 mg / 1 g) = 2.828 mg
-
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.83 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Mixing: Cap the tube tightly and vortex at maximum speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature-induced precipitation.
-
Dilution: To prepare a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock solution. For example, to prepare 10 mL of working solution:
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise to the medium.
-
-
Final Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store the diluted aqueous solution.[2]
Important Note: The final concentration of DMSO in this working solution is 0.1%, which is generally well-tolerated by most cell lines. However, it is always recommended to include a vehicle control (medium with 0.1% DMSO) in your experiments.[3]
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the organic solvent.
| Possible Cause | Solution |
| Insufficient mixing | Vortex the solution vigorously for a longer period. |
| Low temperature | Gently warm the solution in a 37°C water bath. |
| Supersaturated solution | Ensure you are not exceeding the solubility limit for the chosen solvent (see Table 1). |
Issue 2: The compound precipitates immediately upon dilution into the aqueous buffer.
| Possible Cause | Solution |
| "Crashing out" due to rapid addition | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. |
| Cold buffer | Ensure your aqueous buffer is at room temperature or 37°C. |
| Unfavorable pH | If possible for your experiment, use a buffer with a more acidic pH (e.g., pH 5-6). |
Issue 3: The working solution is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Solution |
| Solution is supersaturated and unstable | Prepare fresh working solutions immediately before each experiment and do not store them. |
| Aggregation of the compound | Consider adding a solubilizing agent like a small amount of Tween-80 or using a formulation with cyclodextrins if compatible with your experimental design. |
| Temperature fluctuations | Maintain a constant temperature during your experiment. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Topoisomerase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dissolution and absorption of the antineoplastic agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Ellipticine - Wikipedia [en.wikipedia.org]
How to improve Ellipticine hydrochloride stability in solution
Welcome to the Technical Support Center for Ellipticine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be unstable, showing color changes and precipitation. What is causing this?
A1: this compound is known to have limited stability in aqueous solutions. Instability can be caused by several factors:
-
Hydrolysis: The molecule can undergo hydrolysis, especially at neutral to alkaline pH.
-
Oxidation: Ellipticine is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This oxidative degradation is a significant pathway for its breakdown.
-
Low Solubility: this compound has poor water solubility. Precipitation can occur if the concentration exceeds its solubility limit in a given solvent or upon changes in temperature or pH.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound. It offers good solubility and can be stored for short periods. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.
Q3: How should I prepare working solutions for my in vitro or in vivo experiments?
A3: Direct dilution of a DMSO stock solution into aqueous media can cause precipitation. To avoid this, it is recommended to use a co-solvent system. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. For in vitro cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I do anything to improve the stability of my this compound working solutions?
A4: Yes, several strategies can be employed to enhance the stability of this compound in solution:
-
pH Control: Maintaining a slightly acidic pH (around 4-5) can help to minimize hydrolysis.
-
Use of Antioxidants: Since oxidative degradation is a major concern, the addition of antioxidants can be beneficial. Common antioxidants to consider include ascorbic acid and sodium metabisulfite.
-
Protection from Light: this compound is sensitive to light. All solutions should be prepared and stored in light-protecting containers (e.g., amber vials) and shielded from direct light exposure.
-
Low Temperature Storage: Storing solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) can significantly slow down the degradation rate.
-
Use of Chelating Agents: To minimize metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Prepare working solutions by diluting the DMSO stock in a co-solvent system before final dilution in aqueous buffer.- Consider using a formulation with solubilizing agents like cyclodextrins. |
| Color change of the solution (e.g., to a brownish tint) | Oxidative degradation of the Ellipticine molecule. | - Prepare fresh solutions before each experiment.- Protect the solution from light at all times.- Consider adding an antioxidant to the solution.- Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. |
| Loss of biological activity over a short period | Chemical degradation of this compound in the working solution. | - Follow the stability-enhancing strategies outlined in the FAQs, including pH control, use of antioxidants, and protection from light.- Prepare fresh working solutions immediately before use. |
| Inconsistent experimental results | Instability and degradation of the compound leading to variable active concentrations. | - Strictly adhere to a standardized protocol for solution preparation and handling.- Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of the solution before use. |
Quantitative Data on Solution Stability
While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes general stability recommendations based on available information and chemical principles.
| Condition | Solvent | Temperature | Recommended Storage Duration | Notes |
| Powder | N/A | -20°C | Up to 3 years | Store under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | Aqueous Buffer | 2-8°C or Room Temperature | Not recommended for more than one day | Prone to rapid degradation. Prepare fresh before each use. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution for In Vitro Assays
This protocol aims to prepare a 10 µM working solution in cell culture medium with improved stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ascorbic acid (optional, as an antioxidant)
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve it in sterile DMSO to a final concentration of 10 mM.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C.
-
-
Prepare a 1 mM Intermediate Solution (Optional, with Antioxidant):
-
If using an antioxidant, prepare a fresh stock solution of ascorbic acid (e.g., 100 mM in sterile water).
-
Dilute the 10 mM this compound stock solution 1:10 in sterile PBS or cell culture medium containing a final concentration of 100 µM ascorbic acid.
-
-
Prepare the 10 µM Working Solution:
-
Dilute the 1 mM intermediate solution (or the 10 mM stock solution if not using an antioxidant) 1:100 in the final cell culture medium to achieve a 10 µM working concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
Mix gently by inverting the tube.
-
Use the working solution immediately for your experiment.
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[1][2][3][4]
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 4 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature and protect from light for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to UV and visible light.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect the formation of degradation products.
Visualizations
Ellipticine-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of Ellipticine-induced apoptosis.
Experimental Workflow for Assessing this compound Solution Stability
Caption: Workflow for evaluating the stability of this compound solutions.
Logical Relationship of Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound in solution.
References
Technical Support Center: Overcoming Ellipticine Hydrochloride Drug Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ellipticine hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antineoplastic agent that exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: Its planar structure allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It inhibits the activity of DNA topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).[1][2]
-
Formation of DNA Adducts: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to reactive species that form covalent adducts with DNA. This leads to genotoxic stress and contributes to its anticancer effects.[3][4][5]
-
Induction of Apoptosis: By causing DNA damage, ellipticine activates cell cycle checkpoints and induces apoptosis through both p53-dependent and independent pathways.[6]
Q2: My cancer cell line has become resistant to this compound. What are the common mechanisms of resistance?
Resistance to this compound can arise from several molecular changes within the cancer cells:
-
Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase II can alter the drug-binding site, reducing the efficacy of ellipticine.[7][8] Decreased expression of topoisomerase II can also contribute to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump ellipticine out of the cell, reducing its intracellular concentration and thus its cytotoxicity.[9]
-
Altered Drug Metabolism: Changes in the expression and activity of cytochrome P450 (CYP) enzymes can affect the metabolic activation of ellipticine.[10][11] Decreased activation to its DNA-reactive metabolites or increased detoxification can lead to resistance.
-
Enhanced Detoxification: Increased levels of glutathione S-transferases (GSTs) can conjugate glutathione to ellipticine, facilitating its detoxification and efflux from the cell.[12][13]
Troubleshooting Guides
Problem 1: My ellipticine-resistant cell line shows a minimal increase in the IC50 value compared to the sensitive parental line.
| Possible Cause | Troubleshooting Step |
| Incomplete resistance development. | Continue exposing the cells to gradually increasing concentrations of this compound over a longer period. |
| Multiple, minor resistance mechanisms are at play. | Investigate several potential resistance mechanisms simultaneously, such as modest increases in P-gp expression and slight alterations in topoisomerase II activity. |
| The assay conditions are not optimal. | Ensure that the cell seeding density, drug incubation time, and the concentration range of this compound are appropriate for your specific cell line. Refer to the detailed protocol for the MTT assay below. |
Problem 2: I am not observing the expected synergistic effect when combining this compound with another anticancer agent.
| Possible Cause | Troubleshooting Step |
| The chosen drug combination is not synergistic for this specific cell line and resistance mechanism. | Research literature for drug combinations known to be effective against the specific resistance mechanism present in your cell line (e.g., using a P-gp inhibitor if resistance is due to drug efflux). Consider combinations with drugs that have different mechanisms of action.[14] |
| Incorrect drug ratio or scheduling. | Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio. Experiment with different administration schedules (e.g., sequential vs. simultaneous treatment). |
| The experimental endpoint is not sensitive enough to detect synergy. | Use multiple assays to assess synergy, such as cell viability, apoptosis assays (e.g., Annexin V staining), and cell cycle analysis. |
Problem 3: I am having difficulty detecting ellipticine-DNA adducts in my resistant cell line.
| Possible Cause | Troubleshooting Step |
| Reduced metabolic activation of ellipticine. | Analyze the expression and activity of relevant CYP enzymes (e.g., CYP1A1, CYP3A4) in your resistant cell line compared to the sensitive line.[10][11] |
| The 32P-postlabeling technique is not optimized. | Ensure you are using a sufficiently sensitive version of the assay and that all steps, particularly the enzymatic digestion and adduct enrichment, are performed correctly. Refer to the detailed protocol below. |
| Low levels of adduct formation. | Increase the concentration of this compound or the treatment duration to enhance the formation of DNA adducts. |
Quantitative Data Summary
The following table summarizes the IC50 values of ellipticine in various cancer cell lines, providing a reference for expected sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | [15] |
| HL-60 | Leukemia | < 1.0 | [15] |
| CCRF-CEM | Leukemia | > 1.0 | [15] |
| IMR-32 | Neuroblastoma | < 1.0 | [15] |
| UKF-NB-3 | Neuroblastoma | < 1.0 | [15] |
| UKF-NB-4 | Neuroblastoma | < 1.0 | [15] |
| U87MG | Glioblastoma | ~1.0 | [15] |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[15]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Topoisomerase II Decatenation Assay
This assay measures the activity of topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.[16][17]
Materials:
-
Purified topoisomerase II or nuclear extract
-
kDNA substrate
-
10x Topoisomerase II reaction buffer
-
ATP
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%) and electrophoresis equipment
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing 10x reaction buffer, ATP, and kDNA.
-
Enzyme Addition: Add the purified enzyme or nuclear extract to the reaction mix. To test for inhibition, pre-incubate the enzyme with this compound before adding it to the reaction mix.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex and centrifuge briefly.
-
Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at 85V for 1-2 hours.
-
Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain in the well or migrate as a high molecular weight band.
Protocol 3: 32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify ellipticine-DNA adducts.[18][19][20]
Materials:
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
T4 polynucleotide kinase
-
[γ-32P]ATP
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Phosphorimager or scintillation counter
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells treated with this compound.
-
DNA Digestion: Digest the DNA to 3'-monophosphate nucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich the adducted nucleotides using methods like nuclease P1 digestion.
-
5'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by two-dimensional TLC or HPLC.
-
Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the radioactivity to determine the level of DNA adducts.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound action and resistance.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA topoisomerase II mutations and resistance to anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Circumvention of P-glycoprotein-mediated multidrug resistance by S16020-2: kinetics of uptake and efflux in sensitive and resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anticancer drug ellipticine activated with cytochrome P450 mediates DNA damage determining its pharmacological efficiencies: studies with rats, Hepatic Cytochrome P450 Reductase Null (HRN™) mice and pure enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. DNA adduct formation by the anticancer drug ellipticine in rats determined by 32P postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA adduct formation by the anticancer drug ellipticine in rats determined by 32P postlabeling | Semantic Scholar [semanticscholar.org]
- 20. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ellipticine Hydrochloride for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ellipticine hydrochloride in cytotoxicity assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing cytotoxicity?
This compound exerts its cytotoxic effects through a multi-modal mechanism. Its primary modes of action include:
-
DNA Intercalation: The planar structure of Ellipticine allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.[1][2][3]
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[1][2][3][4] This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.
-
Formation of DNA Adducts: Ellipticine is considered a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes.[1][4][5] This activation leads to the formation of reactive metabolites that covalently bind to DNA, forming DNA adducts that contribute to its genotoxic and cytotoxic effects.[1][4][5]
-
p53 Pathway Activation: In some cancer cells, Ellipticine has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[1][4]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A recommended starting concentration range for this compound is between 0.1 µM and 10 µM .[1] However, the optimal concentration is highly dependent on the specific cell line being tested. For some sensitive cell lines, such as the neuroblastoma line IMR-32, IC50 values can be below 1 µM.[1] A dose-response experiment is crucial to determine the optimal concentration range for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][6][7] A stock solution of 1 mM in DMSO is commonly used.[1][8] When preparing working solutions, dilute the DMSO stock in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Q4: For how long should I expose my cells to this compound?
The incubation time for this compound in cytotoxicity assays can vary. A common incubation period is 48 hours .[1] However, time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal exposure time for your specific experimental goals and cell line.
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50 values between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and assess viability (e.g., via trypan blue exclusion) before seeding. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[9] |
| Compound Precipitation | This compound has poor aqueous solubility. Visually inspect the media for any precipitate after adding the drug. Prepare fresh dilutions from a stable, frozen stock solution for each experiment and avoid repeated freeze-thaw cycles.[9] |
| Inaccurate Drug Concentration | Calibrate your pipettes regularly. Prepare serial dilutions carefully and ensure the stock solution is completely dissolved before further dilution. |
Issue 2: High background signal in the control wells (no drug).
| Possible Cause | Suggested Solution |
| Microbial Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, yeast), which can affect assay results.[9] |
| Media Components | Phenol red in culture medium can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free medium during the assay incubation step. |
| High Cell Seeding Density | Overly dense cell cultures can lead to nutrient depletion and cell death, resulting in high background. Optimize the cell seeding density for your specific cell line.[10] |
Issue 3: No cytotoxic effect observed.
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | The concentration range tested may be too low for your specific cell line. Perform a wider dose-response experiment with higher concentrations. |
| Short Incubation Time | The cytotoxic effects may not be apparent at the chosen time point. Conduct a time-course experiment to determine the optimal treatment duration. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Consider using a different, more sensitive cell line or investigating the mechanisms of resistance. |
| Compound Degradation | Ensure the stock solution has been stored properly and is not expired. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | 0.27 ± 0.03 |
| UKF-NB-4 | Neuroblastoma | 0.54 ± 0.05 |
| UKF-NB-3 | Neuroblastoma | 0.65 ± 0.08 |
| HL-60 | Leukemia | 0.85 ± 0.09 |
| MCF-7 | Breast Adenocarcinoma | 1.05 ± 0.12 |
| U87MG | Glioblastoma | 1.25 ± 0.15 |
| CCRF-CEM | Leukemia | 4.70 ± 0.51 |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from a study on the cytotoxicity of Ellipticine.[1]
Materials:
-
This compound
-
DMSO
-
96-well microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (50% N,N-dimethylformamide, 20% sodium dodecyl sulfate (SDS), pH 4.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed 1 x 10^4 cells per well in a 96-well microplate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, add 100 µL of lysis buffer to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting inconsistent results.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes [mdpi.com]
- 5. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting inconsistent results in Ellipticine hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ellipticine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antineoplastic agent with a multi-modal mechanism of action.[1][2][3][4] Its primary modes of action include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.[5][6][7]
-
Topoisomerase II Inhibition: It inhibits the activity of DNA topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication.[1][5][6][8][9][10] This inhibition leads to DNA damage and ultimately triggers apoptosis (cell death).[5][6]
-
Formation of DNA Adducts: Ellipticine can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases to form reactive species that covalently bind to DNA, forming DNA adducts.[1][2][3][11][12][13] This genotoxic stress contributes to its anticancer effects.[11]
Q2: How should I dissolve and store this compound?
This compound is poorly soluble in water.[14] For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO).[1][9][15] Prepare a concentrated stock solution in DMSO, which can then be diluted to the final desired concentration in the culture medium.[1][15] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C or -80°C.[1] For in vivo studies, specific solvent mixtures, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can be used to improve solubility.[1][9]
Q3: What are the expected IC50 values for this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HepG2 | Hepatocellular Carcinoma | 4.1[16] |
| HepG2 | Hepatocellular Carcinoma | 5.15 ± 0.25[17] |
| IMR-32 | Neuroblastoma | < 1[18] |
| UKF-NB-4 | Neuroblastoma | < 1[18] |
| UKF-NB-3 | Neuroblastoma | < 1[18] |
| HL-60 | Leukemia | < 1[18] |
| MCF-7 | Breast Adenocarcinoma | ~ 1[18] |
| U87MG | Glioblastoma | ~ 1[18] |
| L1210 | Leukemia | 1.15 µg/mL |
| Friend Leukemia | Leukemia | 2.0 µg/mL |
| CHO | Chinese Hamster Ovary | 0.3 µg/mL (24 hr exposure) |
Note: These values are for reference only, and optimal concentrations should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of this compound on my cells.
-
Possible Cause 1: Solubility Issues.
-
Solution: Ensure that the this compound is fully dissolved. As it is poorly soluble in aqueous solutions, use DMSO to prepare a stock solution and then dilute it in your culture medium.[1][9][15] Visually inspect the medium for any precipitation after adding the compound. Sonication may aid in dissolution.[1]
-
-
Possible Cause 2: Compound Degradation.
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivity to this compound.[18] Refer to the IC50 table above and consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 4: Metabolic Inactivation/Activation.
-
Solution: The activity of Ellipticine is influenced by its metabolism by CYP enzymes, which can vary between cell lines.[1][2][20] Some cells may have lower levels of the activating CYP enzymes (e.g., CYP1A1, CYP3A4) or higher levels of detoxifying enzymes.[12][21] Consider characterizing the metabolic profile of your cell line if you suspect this is an issue.
-
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: Ensure accurate and consistent pipetting when preparing dilutions. Use calibrated pipettes and mix the solutions thoroughly.
-
-
Possible Cause 2: Cell Plating Density.
-
Possible Cause 3: Purity of this compound.
-
Solution: Verify the purity of your this compound from the supplier. Impurities can lead to inconsistent results.
-
Problem 3: Unexpected off-target effects or cytotoxicity in control cells.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and that you include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
-
Possible Cause 2: Contamination.
-
Solution: Microbial contamination can affect cell health and experimental outcomes. Regularly check your cell cultures for any signs of contamination.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies described in the literature.[1][15]
-
Cell Seeding: Seed cells in exponential growth phase into a 96-well microplate at a density of 1 x 10^4 cells per well.[1][15]
-
Drug Preparation: Prepare a 1 mM stock solution of this compound in DMSO.[1][15] Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM (or a range appropriate for your cell line).[1][15] Include a vehicle control with the highest concentration of DMSO used.
-
Treatment: Add the prepared this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours.[1]
-
Lysis: Lyse the cells by adding a solution of 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate (SDS), pH 4.5.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the mean absorbance of the medium control (background). Calculate cell viability as a percentage of the vehicle-treated control cells.[15] Determine the IC50 value from the dose-log response curve.[15]
Signaling Pathways and Experimental Workflows
Ellipticine-Induced Apoptosis Signaling Pathway
Ellipticine induces apoptosis through multiple interconnected pathways. A primary mechanism involves DNA damage, which can activate p53.[8][16][22] This can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[8][16]
Caption: Ellipticine-induced apoptosis signaling pathway.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for in vitro studies.
Metabolic Activation of Ellipticine by Cytochrome P450
Ellipticine is a prodrug that can be metabolized by CYP enzymes, leading to the formation of DNA adducts and detoxification products.[4][12][21] This metabolic pathway is crucial for its pharmacological activity.[12]
Caption: Metabolic activation and detoxification of Ellipticine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Topoisomerase | TargetMol [targetmol.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. The anticancer agent ellipticine unwinds DNA by intercalative binding in an orientation parallel to base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The anticancer drug ellipticine activated with cytochrome P450 mediates DNA damage determining its pharmacological efficiencies: studies with rats, Hepatic Cytochrome P450 Reductase Null (HRN™) mice and pure enzymes [pubmed.ncbi.nlm.nih.gov]
- 13. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissolution and absorption of the antineoplastic agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The anticancer drug ellipticine is a potent inducer of rat cytochromes P450 1A1 and 1A2, thereby modulating its own metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ellipticine Hydrochloride Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ellipticine hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: Ellipticine's primary on-target mechanism is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to DNA damage and ultimately, cell death in rapidly dividing cancer cells. However, ellipticine is known to exhibit several off-target effects, which can contribute to both its anti-cancer activity and its toxicity. These include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert between DNA base pairs, which can disrupt DNA replication and transcription.[1]
-
Formation of DNA Adducts: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to reactive species that form covalent adducts with DNA. This is considered a major contributor to its cytotoxic and mutagenic effects.[2][3]
-
Inhibition of RNA Polymerase I Transcription: Ellipticine and its derivatives have been shown to be potent and specific inhibitors of RNA Polymerase I (Pol-I) transcription, which is essential for ribosome biogenesis. This inhibition is independent of its effects on topoisomerase II.[4][5]
-
Modulation of Signaling Pathways: Ellipticine has been reported to affect various signaling pathways, including the p53 pathway, MAPK pathways (ERK, JNK, p38), and the FGFR3 signaling pathway.[6][7][8]
-
Inhibition of Kinases: Some ellipticine derivatives have been shown to inhibit kinases such as c-Kit.[9]
Q2: How do the cytotoxic concentrations of ellipticine vary across different cancer cell lines?
A2: The cytotoxicity of ellipticine, often measured as the half-maximal inhibitory concentration (IC50), varies significantly among different cancer cell lines. This variability can be attributed to differences in cellular uptake, metabolism (expression of CYP enzymes), and the specific molecular makeup of the cells. For a detailed comparison, refer to the quantitative data table below.
Q3: What are the potential reasons for inconsistent experimental results with this compound?
A3: Inconsistent results can arise from several factors related to the compound, the cells, or the assay itself. Refer to the Troubleshooting Guide for a detailed breakdown of potential issues and solutions.
Q4: Are there any known effects of ellipticine on non-cancerous cells?
A4: Yes, the same mechanisms that make ellipticine effective against cancer cells can also cause toxicity in normal, healthy cells, which has limited its clinical use.[10] For example, phytohemagglutinin-stimulated human peripheral blood lymphocytes are relatively resistant to the cytotoxic effects of ellipticine but do show inhibition of stimulation and accumulation in the G2 phase of the cell cycle.[11]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of ellipticine across various cancer cell lines.
Table 1: IC50 Values of Ellipticine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 5.15 ± 0.25 | [6] |
| IMR-32 | Neuroblastoma | < 1 | [12] |
| UKF-NB-4 | Neuroblastoma | ~1 | [12] |
| UKF-NB-3 | Neuroblastoma | ~1 | [12] |
| HL-60 | Leukemia | < 1 | [12] |
| MCF-7 | Breast Adenocarcinoma | ~1 | [12] |
| U87MG | Glioblastoma | ~1 | [12] |
| CCRF-CEM | Leukemia | ~4 | [12] |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values between experiments.
-
Question: Why am I observing significant variability in the IC50 values for ellipticine in the same cell line across different experimental runs?
-
Answer:
-
Cell-Based Variability:
-
Cell Passage Number: Use a consistent and low passage number for your cells. Genetic drift at higher passages can alter drug sensitivity.
-
Cell Seeding Density: Ensure a consistent and optimized cell seeding density. Variations in initial cell numbers will lead to variable results.
-
Cell Health: Only use healthy, actively dividing cells. High levels of cell death in the control group can skew the results.
-
-
Compound-Related Issues:
-
Solubility: Ellipticine is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in the culture medium. Precipitation will lead to inaccurate concentrations.
-
Stock Solution Stability: Prepare fresh dilutions from a stable, frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Assay-Specific Problems:
-
Incubation Times: The duration of compound exposure should be consistent across all experiments.
-
-
Issue 2: High background signal in cytotoxicity assays (e.g., MTT).
-
Question: My control wells in the MTT assay show high background absorbance. What could be the cause?
-
Answer:
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can reduce the MTT reagent, leading to false-positive signals. Regularly check your cell cultures for contamination.
-
Media Components: Phenol red in the culture medium can contribute to background absorbance. Using phenol red-free medium during the MTT incubation step can mitigate this.
-
Compound Interference: Ellipticine is a colored compound and may interfere with the colorimetric readout. Include a "compound only" control (ellipticine in media without cells) to check for direct MTT reduction.
-
Issue 3: Unexpected or paradoxical cellular effects.
-
Question: I'm observing a pro-angiogenic effect at low doses of ellipticine, which is contrary to its known anti-cancer properties. Is this a known off-target effect?
-
Answer: Yes, this has been reported. At sublethal concentrations (e.g., 156.25 nM), ellipticine can have a pro-angiogenic effect. This is thought to be mediated by a decrease in the phosphorylation of glycogen synthase kinase-3β and an increase in β-catenin expression in endothelial cells.[13][14] This highlights the importance of thorough dose-response studies to identify concentration-dependent off-target effects.
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of ellipticine on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth. After 24 hours, treat the cells with the desired concentrations of ellipticine and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).[15]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[16]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.[16]
-
Analysis: Analyze the samples on a flow cytometer. The data will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
2. Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induction of Apoptosis: Treat cells with various concentrations of ellipticine for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).[10]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cells. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 1X Binding Buffer to each tube.[10][17]
-
Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained, Annexin V-only, PI-only) to set compensation and gates.[10][18]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Ellipticine's On-Target and Off-Target Effects.
Caption: Experimental Workflow for Apoptosis Assay.
Caption: Ellipticine's Off-Target Effect on the FGFR3 Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Old drug, new target: ellipticines selectively inhibit RNA polymerase I transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the RNA Polymerase I Transcription for Cancer Therapy Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellipticine Conveys Protective Effects to Lipopolysaccharide-Activated Macrophages by Targeting the JNK/AP-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paradoxical Pro-angiogenic Effect of Low-Dose Ellipticine Identified by In Silico Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Applications of Ellipticine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ellipticine hydrochloride in vivo. Our goal is to help you minimize toxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions in a practical question-and-answer format.
Q1: We are observing higher-than-expected toxicity or unexpected animal mortality in our in vivo study. What are the potential causes and how can we troubleshoot this?
A1: Unexpectedly high toxicity is a critical issue that requires immediate attention. Several factors could be contributing to this observation.
Possible Causes:
-
Formulation Issues: this compound has poor aqueous solubility.[1] Improper formulation can lead to drug precipitation, resulting in uneven dosing and localized high concentrations that can be highly toxic.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the this compound may itself be toxic at the administered volume.
-
Dosing Errors: Inaccurate calculation of the dose or errors in the administration volume can lead to overdosing.
-
Animal Model Sensitivity: The specific strain, age, or health status of the animal model may render it more sensitive to the toxic effects of this compound.
-
Metabolic Activation: Ellipticine is a prodrug that is metabolically activated by cytochrome P450 (CYP) enzymes to form reactive species that can cause DNA damage and cellular toxicity.[2] Differences in CYP enzyme expression levels in the animal model can lead to variable and sometimes enhanced toxicity.[2]
Troubleshooting Steps:
-
Verify Formulation:
-
Visually inspect the formulation for any signs of precipitation before and during administration.
-
If solubility is an issue, consider using a different vehicle or a drug delivery system such as liposomes or nanoparticles to improve solubility and bioavailability.[3]
-
Prepare fresh formulations for each experiment to avoid degradation or precipitation over time.
-
-
Evaluate Vehicle Toxicity:
-
Run a control group of animals that receives only the vehicle to assess its independent toxic effects.
-
-
Double-Check Dosing Calculations:
-
Carefully review all calculations for dose and administration volume.
-
Ensure that the correct stock solution concentration is used in the calculations.
-
-
Review Animal Model Information:
-
Consult the literature for information on the sensitivity of your chosen animal model to chemotherapeutic agents.
-
Ensure that the animals are healthy and within the appropriate age and weight range for the study.
-
-
Consider a Dose-Ranging Study:
-
If you are using a new animal model or formulation, it is advisable to perform a dose-ranging study to determine the maximum tolerated dose (MTD).[4]
-
Q2: Our this compound formulation is difficult to prepare due to its low solubility. What are some effective formulation strategies?
A2: The poor water solubility of Ellipticine is a well-known challenge.[1] Several strategies can be employed to improve its formulation for in vivo administration.
Recommended Formulation Approaches:
-
Co-solvents: While challenging, co-solvent systems can be used. However, be mindful of the potential toxicity of the co-solvents themselves.
-
Drug Delivery Systems: Encapsulating this compound in drug delivery systems is a highly effective approach to improve solubility, enhance bioavailability, and reduce systemic toxicity.[3]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Nanoparticles: Polymeric nanoparticles can encapsulate Ellipticine, providing a controlled release and potentially targeted delivery.[5]
-
Micelles: Polymeric micelles can be used to solubilize poorly soluble drugs like Ellipticine.
-
Solubility Enhancement Tips:
-
The use of polyvinylpyrrolidone has been shown to significantly increase the solubility of ellipticine.[1]
-
For preclinical studies, ensure the final formulation is a clear solution or a stable, uniform suspension to ensure consistent dosing.[6]
Q3: We are seeing significant variability in anti-tumor efficacy between animals in the same treatment group. What could be causing this?
A3: High variability in treatment response can obscure the true efficacy of your compound and make data interpretation difficult.
Potential Sources of Variability:
-
Inconsistent Formulation: As mentioned previously, a non-homogenous formulation can lead to animals receiving different effective doses.
-
Inaccurate Dosing: Variability in the administered volume can contribute to inconsistent responses.
-
Tumor Heterogeneity: The inherent biological variability within tumors can lead to different growth rates and responses to treatment.
-
Animal-to-Animal Variation: Differences in metabolism, immune response, and overall health between individual animals can impact drug efficacy.
-
Technical Inconsistency: Lack of proper randomization of animals into treatment groups and inconsistent tumor measurement techniques can introduce bias.[6]
Strategies to Reduce Variability:
-
Optimize Formulation and Administration:
-
Ensure your formulation is homogenous and stable throughout the dosing period.
-
Use precise administration techniques to deliver a consistent volume to each animal.
-
-
Standardize Tumor Implantation:
-
Use a consistent number of viable tumor cells for implantation.
-
Ensure the injection site and technique are the same for all animals.
-
-
Proper Experimental Design:
Data on In Vivo Toxicity of Ellipticine and its Derivatives
The following table summarizes publicly available data on the in vivo toxicity of Ellipticine and some of its derivatives. This information can help guide dose selection in your experiments.
| Compound | Animal Model | Dose | Route of Administration | Observed Toxicity | Reference |
| 9-hydroxy-ellipticine | Murine | 5 to 10 mg/kg | Intraperitoneal (ip) | Bone marrow toxicity (chromosome clumping, chromatid aberrations, micronuclei formation) | [7] |
| 2-N-methyl-9-hydroxy-ellipticine | Murine | 5 to 10 mg/kg | Intraperitoneal (ip) | High genotoxicity, chromosome abnormalities in 33-95% of cells | [7] |
| 9-fluoro-ellipticine | Murine | 5 to 10 mg/kg | Intraperitoneal (ip) | Less genotoxic, chromosomal abnormalities in 14-17% of cells | [7] |
| 9-amino-ellipticine | Murine | 5 to 10 mg/kg | Intraperitoneal (ip) | Less genotoxic, chromosomal abnormalities in 14-17% of cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and mitigating the in vivo toxicity of this compound.
Protocol 1: In Vivo Acute Toxicity Study
This protocol outlines a general procedure for determining the acute toxicity of this compound in a rodent model, adapted from OECD guidelines.[8]
Objective: To determine the maximum tolerated dose (MTD) and observe signs of acute toxicity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., saline, PBS with a solubilizing agent)
-
Rodent model (e.g., mice or rats)
-
Syringes and needles for administration
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose concentrations. Ensure the formulation is homogenous.
-
Dosing:
-
Divide animals into groups (e.g., 3-5 animals per group).
-
Administer a single dose of this compound via the desired route (e.g., intraperitoneal, intravenous, oral gavage). Include a vehicle control group.
-
Start with a low dose and escalate in subsequent groups.
-
-
Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, and daily thereafter for 14 days.[8]
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weight before dosing and at regular intervals throughout the study.
-
-
Endpoint:
-
The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect organs for histopathological analysis if required.[4]
-
Protocol 2: Preparation of Ellipticine-Loaded Liposomes
This protocol describes a common method for preparing liposomes encapsulating this compound.[9][10][11]
Objective: To encapsulate this compound in liposomes to improve its solubility and reduce systemic toxicity.
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer to the flask.
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
Visualizations
Signaling Pathway of Ellipticine-Induced Toxicity
The following diagram illustrates the key signaling pathways involved in the toxicity of Ellipticine.
Caption: Key pathways of Ellipticine-induced toxicity.
Experimental Workflow for Assessing Toxicity Mitigation Strategies
This diagram outlines a typical experimental workflow for evaluating strategies to minimize the in vivo toxicity of this compound.
Caption: Workflow for toxicity mitigation assessment.
References
- 1. Dissolution and absorption of the antineoplastic agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Preparation, Evaluation and Applications of Deformable Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: P-glycoprotein Mediated Resistance to Ellipticine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating P-glycoprotein (P-gp) mediated resistance to Ellipticine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it cause multidrug resistance (MDR)?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally and functionally diverse compounds out of the cell.[1] This process is dependent on ATP hydrolysis for energy.[1] In cancer cells, overexpression of P-gp leads to a decreased intracellular concentration of chemotherapeutic agents, thereby reducing their cytotoxic efficacy and resulting in multidrug resistance (MDR).[1][2]
Q2: Is this compound a known substrate of P-gp?
The interaction between this compound and P-gp is not extensively documented in the scientific literature. While P-gp is a well-known efflux pump for many anticancer drugs, direct evidence of this compound being a substrate is not firmly established. Interestingly, one study on human neuroblastoma cells (UKF-NB-4) that developed resistance to ellipticine showed that this resistance was not mediated by P-glycoprotein.[3] This suggests that other resistance mechanisms might be more prominent for this specific compound.
Q3: What are the primary mechanisms of action for Ellipticine?
Ellipticine is a potent antineoplastic agent with multiple proposed mechanisms of action.[4][5] These include:
-
DNA intercalation: The planar structure of ellipticine allows it to insert between the base pairs of DNA, disrupting its normal function.[4]
-
Inhibition of Topoisomerase II: Ellipticine can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][4]
-
Formation of DNA adducts: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to form reactive species that covalently bind to DNA, leading to DNA damage.[5]
-
Inhibition of RNA Polymerase I Transcription: Some studies have shown that ellipticine and its derivatives can selectively inhibit the transcription of ribosomal RNA by RNA Polymerase I.[6]
Q4: What are common P-gp inhibitors used in research?
Several generations of P-gp inhibitors have been developed. Commonly used inhibitors in a research setting include:
-
First-generation: Verapamil (a calcium channel blocker) and Cyclosporin A (an immunosuppressant).[7]
-
Second-generation: Dexverapamil and PSC 833 (Valspodar).
-
Third-generation: Tariquidar and Zosuquidar. These inhibitors can be used to investigate whether the resistance to a particular drug is P-gp mediated.
Q5: Which signaling pathways are known to regulate P-gp expression?
The expression and function of P-gp can be regulated by various intracellular signaling pathways, including:
-
PI3K/Akt pathway: Activation of this pathway has been shown to upregulate P-gp expression.
-
MAPK/ERK pathway: This pathway is also implicated in the positive regulation of P-gp.[8]
-
Protein Kinase C (PKC): PKC can phosphorylate P-gp, thereby modulating its activity.
-
NF-κB pathway: This transcription factor can bind to the promoter of the ABCB1 gene and induce its transcription.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity (IC50) assays for this compound.
Possible Causes:
-
Drug Stability: this compound may be unstable in certain media or under specific light conditions.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Assay Interference: The color of this compound or its metabolites might interfere with colorimetric assays like the MTT assay.
Solutions:
-
Fresh Drug Preparation: Always prepare fresh solutions of this compound from a stock solution for each experiment. Protect the solutions from light.
-
Standardized Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before seeding.
-
Assay Validation: If using an MTT assay, run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent. Consider using alternative viability assays such as CellTiter-Glo® (luminescence-based) or a crystal violet assay.
Problem 2: Suspected P-gp mediated resistance, but P-gp inhibitors do not sensitize cells to this compound.
Possible Causes:
-
Alternative Resistance Mechanisms: As suggested by some studies, resistance to ellipticine may not be primarily mediated by P-gp.[3] Other mechanisms could be at play, such as altered drug metabolism, mutations in the drug target (e.g., topoisomerase II), or the involvement of other ABC transporters.
-
Ineffective Inhibitor Concentration: The concentration of the P-gp inhibitor used may be insufficient to fully block P-gp activity.
-
P-gp Inhibitor is also a Substrate: Some P-gp inhibitors are also substrates and may compete with the drug of interest for efflux, leading to complex interactions.
Solutions:
-
Investigate Other Resistance Mechanisms:
-
ABC Transporter Profiling: Use qPCR or western blotting to check for the upregulation of other ABC transporters like MRP1 (ABCC1) or BCRP (ABCG2).
-
Metabolism Studies: Analyze the metabolic profile of ellipticine in sensitive versus resistant cells to see if there are differences in drug inactivation.
-
Target Sequencing: Sequence the gene for topoisomerase II to check for mutations that might prevent ellipticine binding.
-
-
Optimize Inhibitor Concentration: Perform a dose-response experiment with the P-gp inhibitor to determine the optimal non-toxic concentration for maximal P-gp inhibition.
-
Use Multiple P-gp Inhibitors: Test different generations of P-gp inhibitors (e.g., verapamil and tariquidar) to confirm the lack of sensitization.
Problem 3: Difficulty in measuring the intracellular accumulation of this compound.
Possible Causes:
-
Low Intrinsic Fluorescence: The natural fluorescence of ellipticine may not be strong enough for reliable detection, especially at cytotoxic concentrations.
-
Rapid Efflux: If ellipticine is a P-gp substrate, it may be rapidly effluxed from the cells, making it difficult to measure its accumulation.
-
Drug Sequestration: The drug may be sequestered in acidic organelles like lysosomes, affecting its overall intracellular distribution and measurement.
Solutions:
-
Use of Radiolabeled Ellipticine: If available, [³H]- or [¹⁴C]-labeled this compound can provide a highly sensitive method for accumulation and efflux studies.
-
Fluorescent Analogs: Consider synthesizing or obtaining a fluorescent derivative of ellipticine with improved photophysical properties.
-
Efflux Assays with Known P-gp Substrates: Instead of directly measuring ellipticine, you can indirectly assess its interaction with P-gp by measuring its ability to compete with the transport of a known fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.
Data Presentation
Table 1: Cytotoxicity of Ellipticine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | > 1 |
| UKF-NB-4 (Ellipticine Resistant) | Neuroblastoma | 2.6-fold increase from parental |
Data compiled from multiple sources.[3][9][10] IC50 values can vary depending on experimental conditions.
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is adapted from a study on the cytotoxicity of ellipticine in cancer cell lines.[9]
-
Cell Seeding: Seed cells in exponential growth at a density of 1 x 10⁴ cells/well in a 96-well microplate.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO (1 mM). Dilute this stock in culture medium to achieve final concentrations ranging from 0 to 10 µM. Add the drug solutions to the cells and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (2 mg/mL in PBS) to each well and incubate for 4 hours.
-
Cell Lysis: Lyse the cells by adding a solution of 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate (SDS), pH 4.5.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the mean absorbance of the medium control (background). Calculate the percentage of cell viability relative to the untreated control (100%). Determine the IC50 value from the dose-response curve.
2. Rhodamine 123 Efflux Assay (Indirectly assessing P-gp inhibition)
This is a general protocol to assess the P-gp inhibitory potential of a compound.
-
Cell Preparation: Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) and their parental sensitive cell line to 80-90% confluency.
-
Loading with Rhodamine 123: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (e.g., at 5 µM) for 30-60 minutes at 37°C.
-
Treatment with Test Compound: Wash the cells to remove excess Rhodamine 123. Incubate the cells with media containing different concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period (e.g., 1-2 hours).
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound would suggest that it inhibits P-gp mediated efflux.
Visualizations
Caption: Workflow of P-glycoprotein mediated drug efflux.
Caption: Key signaling pathways regulating P-gp expression.
Caption: Troubleshooting logic for ellipticine resistance.
References
- 1. Repurposing this compound to Combat Colistin-Resistant Extraintestinal Pathogenic E. coli (ExPEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of anticancer multidrug resistance by the ardeemins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Impact of serum concentration on Ellipticine hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ellipticine hydrochloride. The following information addresses common issues encountered during in vitro experiments, with a focus on the impact of serum concentration on drug activity.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of serum in my cell culture medium affect the apparent activity of this compound?
Serum proteins, particularly albumin and immunoglobulins, can bind to this compound, reducing its free concentration in the culture medium and thus its availability to the cells. This sequestration can lead to an underestimation of the drug's potency, reflected in a higher IC50 value. The neutral form of ellipticine has been shown to bind to human serum albumin (HSA), while the cationic form binds to immunoglobulin G (IgG).[1] Therefore, variations in serum concentration between experiments can significantly impact the observed cytotoxic effects.
Q2: I'm seeing lower than expected cytotoxicity with this compound. Could the serum concentration be the cause?
Yes, this is a likely possibility. If the serum concentration in your assay is high, a significant fraction of the this compound may be bound to serum proteins, lowering the effective concentration of the drug that can enter the cells and exert its cytotoxic effects. Consider reducing the serum concentration or using a serum-free medium for a defined period during drug incubation to assess the maximum potential activity.
Q3: What is a typical serum concentration to use for in vitro assays with this compound?
Published studies on the cytotoxicity of this compound have used varying concentrations of fetal bovine serum (FBS), commonly ranging from 5% to 10%.[2][3] It is crucial to maintain a consistent serum concentration across all experiments within a study to ensure reproducible results. If you are comparing your results to a previous study, it is important to use the same serum concentration.
Q4: Can I perform my this compound experiments in serum-free media?
Performing experiments in serum-free media can eliminate the confounding variable of protein binding. However, you must first ensure that your cell line can be maintained in a healthy and viable state in serum-free conditions for the duration of the experiment. A short-term incubation with this compound in serum-free medium is a common strategy to determine the direct cytotoxic effect of the compound.
Q5: How does this compound exert its cytotoxic effects?
This compound is a potent antineoplastic agent with multiple mechanisms of action.[4] Its primary modes of action include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to DNA damage and apoptosis.[5]
-
Formation of DNA Adducts: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to form reactive species that covalently bind to DNA, forming DNA adducts.[4][6][7][8] This leads to genotoxic stress and can trigger cell cycle arrest and apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 Value / Low Potency | High Serum Concentration: Serum proteins are binding to the this compound, reducing its effective concentration. | 1. Reduce the serum concentration in your culture medium (e.g., to 1-2% FBS) during the drug treatment period.2. Perform the experiment in serum-free medium, if your cells can tolerate it for the duration of the assay.3. Ensure consistent serum concentration across all comparative experiments. |
| Inconsistent Results Between Experiments | Variable Serum Lots or Concentrations: Different lots of serum can have varying protein compositions. Inconsistent pipetting of serum can also lead to variability. | 1. Use the same lot of serum for an entire set of experiments.2. Carefully standardize the final serum concentration in your culture medium for all assays. |
| No Cytotoxicity Observed | Drug Degradation or Precipitation: this compound may be unstable or precipitate in the culture medium. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Visually inspect the culture medium for any signs of precipitation after adding the drug. |
| Cell Line Resistance: The cell line you are using may be inherently resistant to this compound. | 1. Test the drug on a sensitive control cell line to confirm its activity.2. Consult the literature to see if your cell line is known to be resistant. |
Experimental Protocols
Protocol: Assessing the Impact of Serum Concentration on this compound Cytotoxicity
This protocol outlines a method to determine the effect of serum concentration on the IC50 value of this compound in a cancer cell line using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with 10% FBS)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (10% FBS).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of Drug Dilutions and Media with Varying Serum Concentrations:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare four sets of cell culture media with different final FBS concentrations: 10%, 5%, 1%, and 0% (serum-free).
-
For each serum concentration, prepare a serial dilution of this compound. A typical concentration range to test would be 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO) for each serum condition.
-
-
Drug Treatment:
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared media with the different serum concentrations and this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each serum condition.
-
Plot the percentage of cell viability against the log of the this compound concentration for each serum condition.
-
Determine the IC50 value for each serum concentration using a non-linear regression analysis.
-
Quantitative Data Summary
The following table illustrates the expected trend in IC50 values of this compound with varying serum concentrations based on the principle of protein binding. Actual values will vary depending on the cell line and specific experimental conditions.
| Fetal Bovine Serum (FBS) Concentration | Expected IC50 of this compound |
| 10% | Highest (Lower apparent potency) |
| 5% | Intermediate |
| 1% | Lower |
| 0% (Serum-Free) | Lowest (Higher apparent potency) |
Visualizations
Caption: Mechanism of serum interference with this compound activity.
Caption: Workflow for assessing serum impact on Ellipticine activity.
References
- 1. Interaction of different prototropic species of an anticancer drug ellipticine with HSA and IgG proteins: multispectroscopic and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent binding of the anticancer drug ellipticine to DNA in V79 cells transfected with human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Ellipticine hydrochloride in media
Welcome to the technical support center for Ellipticine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A2: For initial stock solutions, organic solvents are highly recommended. Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices, offering high solubility. Ethanol can also be used, but with lower solubility. It is crucial to prepare a concentrated stock solution in one of these organic solvents before further dilution into your aqueous experimental medium.[1]
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A2: Direct dissolution of this compound in aqueous solutions is not recommended. Due to its hydrophobic nature, it has very low solubility in aqueous buffers at neutral or physiological pH, which will likely lead to immediate precipitation or an incomplete solution.[1]
Q3: How can I prepare a working solution of this compound in an aqueous medium without it precipitating?
A3: The recommended method is to first dissolve this compound in 100% DMSO to create a concentrated stock solution. Subsequently, this stock solution should be serially diluted into your pre-warmed aqueous buffer or cell culture medium with vigorous vortexing. It is advisable to add the DMSO stock solution dropwise to the aqueous medium while continuously mixing to avoid localized high concentrations that can cause the compound to "crash out" or precipitate.
Q4: What is the maximum solubility of this compound in a DMSO/aqueous buffer mixture?
A4: The solubility of this compound is approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[1] For optimal results, it is recommended not to store the final aqueous solution for more than one day to minimize the risk of precipitation.[1]
Q5: Are there any additives that can enhance the solubility of this compound in aqueous solutions?
A5: Yes, several excipients can be used to improve solubility and prevent precipitation. These include:
-
Polymers: Biocompatible polymers such as Polyvinylpyrrolidone (PVP) have been shown to significantly increase the solubility of ellipticine.[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic compounds like this compound, effectively shielding them from the aqueous environment and preventing precipitation. Methyl-β-cyclodextrin is a commonly used derivative for this purpose.
Troubleshooting Guide
Issue 1: Precipitation occurs immediately upon diluting the DMSO stock solution into my aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution | Rationale |
| Final DMSO concentration is too low. | Increase the final percentage of DMSO in your working solution. Start with 1-2% (v/v) and adjust as needed. Note that high concentrations of DMSO can have cytotoxic effects on cells. | A higher concentration of the organic co-solvent helps to keep the hydrophobic compound in solution. |
| Rate of addition is too fast. | Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing. | This rapid dispersion prevents the formation of localized high concentrations of the compound, which can lead to immediate precipitation. |
| Temperature of the buffer is too low. | Ensure your aqueous buffer or cell culture medium is at room temperature or pre-warmed to 37°C before adding the stock solution. | The solubility of many hydrophobic compounds, including this compound, is temperature-dependent and increases with temperature. |
| Buffer pH and composition. | The solubility of ellipticine derivatives can be pH-dependent. If your experimental parameters allow, a slight adjustment in the pH of the buffer might improve solubility. | While a detailed pH-solubility profile for this compound is not readily available, the ionization state of the molecule, and thus its solubility, can be influenced by pH. |
Issue 2: The working solution of this compound appears clear initially but precipitates over time.
| Potential Cause | Recommended Solution | Rationale |
| The solution is supersaturated. | Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions. | Over time, even in the presence of a co-solvent, a supersaturated solution can reach equilibrium, leading to the precipitation of the excess compound. |
| Nucleation and crystal growth. | Incorporate a precipitation inhibitor into your formulation. Consider adding a small amount of a biocompatible polymer like Polyvinylpyrrolidone (PVP) to your aqueous buffer. | Polymers can sterically hinder the aggregation of drug molecules and inhibit the formation and growth of crystals. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | |
| Ethanol | ~1 mg/mL[1] | |
| Water | < 0.1 mg/mL (insoluble)[4] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[1] | Aqueous solutions should be prepared fresh and not stored for more than a day.[1] |
| With Polyvinylpyrrolidone (PVP) | ~13 mg/mL[2] | PVP (MW 10,000) significantly increases aqueous solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tube or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
Methodology:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound solid into the tube. For a 10 mM solution, you will need approximately 2.83 mg of this compound per 1 mL of DMSO (Molecular Weight: 282.8 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex at maximum speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tube
-
Vortex mixer
Methodology:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
In a sterile conical tube, add the appropriate volume of the pre-warmed cell culture medium. For a 10 µM final concentration, you will perform a 1:1000 dilution of the 10 mM stock solution. For example, to prepare 10 mL of a 10 µM working solution, use 9.99 mL of cell culture medium.
-
While vigorously vortexing the cell culture medium, add 10 µL of the 10 mM this compound stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiments. Do not store the diluted aqueous solution.
Visualizations
Caption: Simplified signaling pathway of Ellipticine's anti-cancer effects.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Validation & Comparative
Ellipticine Hydrochloride vs. Doxorubicin: A Comparative Analysis in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Neuroblastoma, a common pediatric solid tumor, presents significant therapeutic challenges, often due to the development of drug resistance. This guide provides an objective comparison of two potent anti-cancer agents, ellipticine hydrochloride and doxorubicin, focusing on their efficacy and mechanisms of action in neuroblastoma cell lines. The information presented is supported by experimental data to aid in research and development decisions.
Mechanisms of Action: A Tale of Two Cytotoxics
Both ellipticine and doxorubicin exert their anti-tumor effects primarily by targeting DNA, yet their molecular interactions and downstream consequences exhibit notable differences.
This compound: This plant-derived alkaloid primarily functions through three main mechanisms:
-
DNA Intercalation: Its planar structure allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.[2][3]
-
Covalent DNA Adduct Formation: Ellipticine is metabolized by cytochrome P450 (CYP) and peroxidase enzymes into reactive metabolites that form covalent adducts with DNA.[3][4] This adduct formation is considered a predominant mechanism of its cytotoxicity in several neuroblastoma cell lines.[4][5]
Doxorubicin: A well-established anthracycline antibiotic, doxorubicin's anticancer activity is multifaceted:
-
DNA Intercalation: Similar to ellipticine, doxorubicin intercalates into DNA, which obstructs DNA and RNA synthesis.[6][7]
-
Topoisomerase II Inhibition: It also functions as a topoisomerase II poison, leading to DNA damage.[8][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide and other ROS, causing oxidative damage to cellular components, including DNA, proteins, and membranes.[7][9]
-
NF-κB Activation: In N-type neuroblastoma cells, doxorubicin has been shown to induce cell death through a caspase-independent pathway mediated by the activation of the NF-κB transcription factor.[10][11]
-
Immunogenic Cell Death: Doxorubicin can induce a form of cancer cell death that stimulates an anti-tumor immune response.[12]
Comparative Cytotoxicity in Neuroblastoma Cell Lines
The cytotoxic effects of this compound and doxorubicin have been evaluated in various human neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Drug | IC50 (µM) | Notes |
| IMR-32 | Ellipticine | >1.0 | Less sensitive to ellipticine. |
| Doxorubicin | <1.0 | More sensitive to doxorubicin.[13] | |
| UKF-NB-4 | Ellipticine | ~1.0 | Toxicity is comparable to doxorubicin.[13] |
| Doxorubicin | ~1.0 | Toxicity is comparable to ellipticine.[13] | |
| UKF-NB-4 (Doxorubicin-resistant) | Ellipticine | 2.6-fold increase vs. parental | Shows some cross-resistance.[13] |
| Doxorubicin | 5.4-fold increase vs. parental | Significant resistance development.[13] |
Key Findings:
-
The sensitivity of neuroblastoma cell lines to ellipticine and doxorubicin can vary. For instance, the IMR-32 cell line is significantly more sensitive to doxorubicin than to ellipticine.[2][13]
-
In the UKF-NB-4 cell line, both drugs exhibit similar toxicity.[2][13]
-
Hypoxic conditions have been shown to decrease the cytotoxicity of both ellipticine and doxorubicin in IMR-32 and UKF-NB-4 cells.[2][13]
Drug Resistance
A major hurdle in neuroblastoma treatment is the emergence of drug resistance.
-
Studies have shown that neuroblastoma cells can develop resistance to both ellipticine and doxorubicin.[13]
-
In a doxorubicin-resistant UKF-NB-4 cell line, a more significant increase in resistance was observed for doxorubicin (5.4-fold) compared to the cross-resistance to ellipticine (2.6-fold).[13] This suggests that ellipticine may still retain some efficacy in doxorubicin-resistant tumors.
-
Ellipticine has been shown to induce drug resistance in UKF-NB-4 cells, though to a lesser extent than doxorubicin.[13]
Experimental Protocols
The following provides a general methodology for the cytotoxicity assays cited in the comparative data.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol Details:
-
Cell Culture: Human neuroblastoma cell lines (e.g., IMR-32, UKF-NB-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with a range of concentrations of each drug.
-
The cells are incubated for a specified duration (e.g., 96 hours).[13]
-
Following incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance of the resulting solution is measured with a spectrophotometer.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. IC50 values are calculated from the dose-response curves.
Conclusion
Both this compound and doxorubicin are effective cytotoxic agents against neuroblastoma cells, primarily acting through DNA damage. However, they exhibit distinct mechanistic nuances and varying efficacy across different cell lines. Doxorubicin's activity is broader, encompassing ROS generation and immunogenic cell death, while ellipticine's cytotoxicity is strongly linked to the formation of DNA adducts. The observation that ellipticine retains partial efficacy in doxorubicin-resistant cells suggests its potential as an alternative or sequential therapeutic agent. Further research into combination therapies and the mechanisms of resistance is warranted to optimize their clinical application in neuroblastoma.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of cytotoxicity and DNA adduct formation by the anticancer drug ellipticine in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of covalent ellipticine- and doxorubicin-derived adducts in DNA of neuroblastoma cells by the ³²P-postlabeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. aminer.cn [aminer.cn]
- 12. Doxorubicin treatment induces tumor cell death followed by immunomodulation in a murine neuroblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Topoisomerase II Inhibitors: Ellipticine Hydrochloride vs. Etoposide, Doxorubicin, and Amsacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ellipticine hydrochloride with other prominent topoisomerase II inhibitors: Etoposide, Doxorubicin, and Amsacrine. The information presented is supported by experimental data to assist researchers in making informed decisions for their anti-cancer drug development programs.
Mechanism of Action: A Tale of Poisons and Intercalators
Topoisomerase II inhibitors are broadly classified based on their mechanism of action. Most, including the compounds in this guide, are considered "poisons" as they stabilize the transient DNA-topoisomerase II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1]
This compound is a potent antineoplastic agent that functions as a topoisomerase II inhibitor.[2][3] Its planar structure allows it to intercalate into DNA, disrupting the DNA helix and interfering with the action of topoisomerase II.[4][5] This leads to DNA damage and apoptosis.[4][5] Furthermore, Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to form covalent DNA adducts, contributing to its cytotoxic effects.[2][3][6] Some studies also suggest that Ellipticine can generate reactive oxygen species (ROS), further exacerbating DNA damage.[4][5]
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a non-intercalating topoisomerase II poison.[1][7] It forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of the DNA strands after cleavage.[7] This leads to the accumulation of double-strand breaks, triggering apoptosis.[8] Cancer cells, with their high proliferation rates, are more reliant on topoisomerase II, making them more susceptible to Etoposide's effects.[8]
Doxorubicin , an anthracycline antibiotic, is a well-known DNA intercalator and topoisomerase II inhibitor.[3][9] Its planar anthraquinone ring inserts between DNA base pairs, while the sugar moiety interacts with topoisomerase II, stabilizing the cleavage complex.[5][10] Doxorubicin is also known to generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, contributing significantly to its cardiotoxicity.[3][11]
Amsacrine , an acridine derivative, is another intercalating topoisomerase II inhibitor.[9][12] Its planar ring system inserts into the DNA, distorting its structure and inhibiting DNA replication and transcription.[13] Amsacrine stabilizes the topoisomerase II-DNA complex, preventing re-ligation and leading to double-strand breaks.[12]
Comparative Performance: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Ellipticine, Etoposide, Doxorubicin, and Amsacrine in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ellipticine | HepG2 | Hepatocellular Carcinoma | 5.15 ± 0.25 | [14] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [15] | |
| HL-60 | Leukemia | Not specified | [15] | |
| CCRF-CEM | Leukemia | Not specified | [15] | |
| IMR-32 | Neuroblastoma | Not specified | [15] | |
| UKF-NB-4 | Neuroblastoma | Not specified | [15] | |
| U87MG | Glioblastoma | Not specified | [15] | |
| Etoposide | HCT116 | Colon Carcinoma | 9-fold resistant vs. parent | [13] |
| A549 | Lung Adenocarcinoma | 8-fold resistant vs. parent | [13] | |
| Yeast | N/A | 6 ± 1 (with ATP) | [16] | |
| Doxorubicin | HCT116 | Colon Carcinoma | 24.30 (µg/ml) | [17] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | [17] | |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | [17] | |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | [18] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [19] | |
| Huh7 | Hepatocellular Carcinoma | > 20 | [19] | |
| UMUC-3 | Bladder Cancer | 5.1 | [19] | |
| VMCUB-1 | Bladder Cancer | > 20 | [19] | |
| TCCSUP | Bladder Cancer | 12.6 | [19] | |
| BFTC-905 | Bladder Cancer | 2.3 | [19] | |
| A549 | Lung Cancer | > 20 | [19] | |
| HeLa | Cervical Carcinoma | 2.9 | [19] | |
| MCF-7 | Breast Cancer | 2.5 | [19] | |
| M21 | Skin Melanoma | 2.8 | [19] | |
| Amsacrine | HT1376 | Bladder Cancer | 190.2 ± 27.4 (ng/ml) | [20] |
| RT112 | Bladder Cancer | 46.1 ± 3.9 (ng/ml) | [20] | |
| RT4 | Bladder Cancer | 22.6 ± 3.1 (ng/ml) | [20] | |
| 833K | Testis Cancer | 11.8 ± 2.0 (ng/ml) | [20] | |
| Susa | Testis Cancer | 5.0 ± 0.4 (ng/ml) | [20] | |
| GH | Testis Cancer | 11.7 ± 1.5 (ng/ml) | [20] |
Signaling Pathways and Resistance Mechanisms
The efficacy of topoisomerase II inhibitors is influenced by various cellular signaling pathways and the development of resistance.
Ellipticine has been shown to induce apoptosis through multiple pathways, including the activation of p53, triggering of the Fas/Fas ligand pathway, and disruption of mitochondrial function.[21][22] It can also affect the RAS/MAPK-P38 and JNK/AP-1 signaling pathways.[14][15] Resistance to Ellipticine can arise from a combination of factors, including the overexpression of the anti-apoptotic protein Bcl-2, increased drug efflux, and downregulation of topoisomerases.[23]
Etoposide -induced DNA damage activates the DNA damage response (DDR) pathway, often involving the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[8][24] It can also affect pathways related to Ras GTPase activity and cytokine-mediated signaling.[1] Resistance to Etoposide is frequently associated with alterations in topoisomerase II expression, increased drug efflux via ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1) and MRP1, and enhanced DNA repair mechanisms.[2][4][20][25]
Doxorubicin activates signaling pathways related to DNA damage, leading to p53-mediated apoptosis.[26] The Notch signaling pathway has also been implicated in Doxorubicin-induced apoptosis.[27] Its cardiotoxicity is linked to the generation of ROS and mitochondrial dysfunction.[28] Resistance to Doxorubicin is a significant clinical challenge and often involves increased expression of drug efflux pumps (MDR1, MRP1), alterations in topoisomerase II, and enhanced cell survival signaling.[3][7][9][12][29]
Amsacrine resistance can be conferred by mutations in the topoisomerase II enzyme itself, which reduce the drug's ability to stabilize the cleavage complex.[30][31]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate key mechanisms and pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments cited in this guide.
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlinked DNA circles (catenated kinetoplast DNA, kDNA), a reaction that is inhibited by catalytic inhibitors.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)
-
10 mM ATP solution
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing 0.5 µg/ml ethidium bromide.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µl reaction, combine:
-
2 µl 10x Topoisomerase II Reaction Buffer
-
2 µl 10 mM ATP
-
1 µl kDNA (e.g., 200 ng)
-
1 µl of the test compound at various concentrations (or solvent control)
-
x µl distilled water to bring the volume to 19 µl
-
-
Initiate the reaction by adding 1 µl of human topoisomerase IIα (1-5 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µl of Stop Buffer/Loading Dye.
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well.
-
Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 3: Topoisomerase II-Mediated DNA Cleavage Assay
This assay detects the formation of the stabilized cleavage complex, a hallmark of topoisomerase II poisons.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Cleavage Buffer (similar to decatenation buffer but may lack ATP for some protocols)
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Test compounds
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing 0.5 µg/ml ethidium bromide.
-
On ice, prepare reaction mixtures. For a 20 µl reaction, combine:
-
2 µl 10x Topoisomerase II Cleavage Buffer
-
1 µl supercoiled plasmid DNA (e.g., 250 ng)
-
1 µl of the test compound at various concentrations
-
x µl distilled water to bring the volume to 19 µl
-
-
Add 1 µl of human topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavage complex by adding 2 µl of 10% SDS.
-
Add 1 µl of Proteinase K (10 mg/ml) and incubate at 50°C for 30-60 minutes to digest the protein.
-
Add loading dye and load the samples onto the agarose gel.
-
Run the gel and visualize the DNA. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage.
-
Quantify the amount of linear DNA to assess the activity of the topoisomerase II poison.
References
- 1. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. [PDF] Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 9. remedypublications.com [remedypublications.com]
- 10. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ellipticine Conveys Protective Effects to Lipopolysaccharide-Activated Macrophages by Targeting the JNK/AP-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. oncotarget.com [oncotarget.com]
- 19. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mechanisms of ellipticine-mediated resistance in UKF-NB-4 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials [mdpi.com]
- 27. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanistic studies of amsacrine-resistant derivatives of DNA topoisomerase II. Implications in resistance to multiple antitumor drugs targeting the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. go.drugbank.com [go.drugbank.com]
Efficacy of Ellipticine Hydrochloride Analogues in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of ellipticine hydrochloride and its analogues. Ellipticine, a natural alkaloid, and its derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and modulation of key signaling pathways, including the p53 and Akt pathways. This document summarizes quantitative data on their performance, details relevant experimental protocols, and provides visual representations of critical biological pathways and experimental workflows to aid in research and development.
Quantitative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ellipticine and several of its analogues against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ellipticine | MCF-7 | Breast Adenocarcinoma | 1.25 | [1] |
| HL-60 | Promyelocytic Leukemia | < 1 | [1] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~4 | [1] | |
| IMR-32 | Neuroblastoma | < 1 | [1] | |
| UKF-NB-3 | Neuroblastoma | < 1 | [1] | |
| UKF-NB-4 | Neuroblastoma | < 1 | [1] | |
| U87MG | Glioblastoma | ~1 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 4.1 | ||
| 9-Hydroxyellipticine | MCF-7 | Breast Adenocarcinoma | 3.25 | [1] |
| 9-Bromoellipticine Derivative (Br-Ell-SO3Na) | HL-60 | Promyelocytic Leukemia | 25.93 µg/mL | |
| K562 | Chronic Myelogenous Leukemia | 10.42 µg/mL | ||
| 2-Methyl-9-hydroxyellipticinium (2-CH3-9-OHE) | L1210 | Mouse Leukemia | - | [2] |
| Aza-ellipticine derivative (BD-40) | BALB/c 3T3 | Mouse Fibroblast | - | [3] |
In Vivo Efficacy
While extensive quantitative in vivo data is limited in the reviewed literature, several studies have demonstrated the anti-tumor activity of ellipticine and its derivatives in animal models. For instance, 2-Methyl-9-hydroxyellipticinium has been shown to inactivate the tumorigenic potential of L1210 leukemia cells when grafted into mice.[2] Another study reported that a novel hexacyclic ellipticine derivative exhibited higher anti-tumor activity and better tolerance in a Lewis lung cancer mouse model compared to the parent ellipticine. Furthermore, ellipticine has been shown to form DNA adducts in both healthy and tumor tissues in rats, with higher levels of adducts found in mammary adenocarcinoma compared to normal mammary tissue.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ellipticine analogues are provided below.
MTT Cell Viability Assay
This colorimetric assay is a standard method to quantify the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
Test compound (Ellipticine analogue) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the ellipticine analogue and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value of the compound.
Topoisomerase II DNA Decatenation Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Topoisomerase II.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer
-
10 mM ATP solution
-
Test compound (Ellipticine analogue) dissolved in an appropriate solvent (e.g., DMSO)
-
STEB (Stop Buffer)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.
-
Compound Addition: Add the ellipticine analogue at various concentrations to the reaction mixture.
-
Enzyme Addition: Add a predetermined amount of Topoisomerase II enzyme to each tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding STEB.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by ellipticine analogues and a general workflow for their evaluation.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic and antitumoral effects of ellipticine derivatives on mouse L 1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of ellipticine and aza-analogue derivatives on cell cycle progression and survival of BALB/c 3T3 cells released from serum starvation or thymidine double block - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of Ellipticine Hydrochloride in Novel Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of Ellipticine hydrochloride in several cancer cell lines, with a focus on validating its efficacy in models beyond the most commonly studied. The data presented herein is compiled from recent studies and offers a quantitative comparison with other established anticancer agents, supplemented by detailed experimental protocols and visualizations of the key signaling pathways involved in its mechanism of action.
Comparative Cytotoxicity of this compound
This compound demonstrates potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in several neuroblastoma, leukemia, and glioblastoma cell lines. These values are presented in comparison to doxorubicin, a standard chemotherapeutic agent.
| Cell Line | Cancer Type | Ellipticine HCl IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | < 1 | Significantly more sensitive to doxorubicin | [1] |
| UKF-NB-3 | Neuroblastoma | ~ 1 | Not Available | [2] |
| UKF-NB-4 | Neuroblastoma | < 1 | Similar to Ellipticine | [1] |
| HL-60 | Leukemia | 0.64 | Not Available | [3] |
| CCRF-CEM | Leukemia | 4.7 | Not Available | [3] |
| U87MG | Glioblastoma | ~ 1 | Not Available | [2] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, predominantly at the G2/M phase.[4]
Apoptosis Induction
Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Treatment with this compound leads to a significant increase in the percentage of apoptotic cells in a dose-dependent manner.
Cell Cycle Analysis
This compound has been shown to induce cell cycle arrest at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis and proliferation.[4] This effect is often associated with the modulation of key cell cycle regulatory proteins.
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through multiple, interconnected signaling pathways. The primary mechanisms include the activation of the p53 tumor suppressor pathway, the extrinsic Fas/Fas ligand death receptor pathway, and the intrinsic mitochondrial pathway.
p53-Dependent Apoptotic Pathway
In response to cellular stress induced by this compound, the p53 tumor suppressor protein is stabilized and activated.[5] Activated p53 transcriptionally upregulates pro-apoptotic genes, including those involved in cell cycle arrest and apoptosis.
Caption: p53-dependent pathway activated by this compound.
Fas/Fas Ligand Extrinsic Apoptotic Pathway
This compound can upregulate the expression of the Fas receptor (CD95/APO-1) and its ligand (FasL).[4] The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of initiator caspases, such as caspase-8, and subsequently, executioner caspases, culminating in apoptosis.
Caption: Fas/Fas Ligand extrinsic apoptotic pathway.
Mitochondrial Intrinsic Apoptotic Pathway
The intrinsic pathway is regulated by the Bcl-2 family of proteins.[5] this compound treatment can lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, resulting in mitochondrial outer membrane permeabilization (MOMP). This allows the release of cytochrome c into the cytosol, which then activates caspase-9 and the downstream apoptotic cascade.[5]
Caption: Mitochondrial intrinsic apoptotic pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: MTT cell viability assay workflow.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the cells with the drug for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Annexin V/PI apoptosis assay workflow.
Detailed Steps:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of Ellipticine Hydrochloride in Combination with HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the topoisomerase II inhibitor, Ellipticine hydrochloride, with various Histone Deacetylase (HDAC) inhibitors. The information presented herein is supported by experimental data from preclinical studies and is intended to inform further research and drug development in this promising area of oncology.
Introduction
This compound is a potent anti-neoplastic agent that primarily functions as a topoisomerase II inhibitor and a DNA intercalator, leading to DNA damage and apoptosis in cancer cells.[1][2] HDAC inhibitors are a class of epigenetic drugs that cause hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[3][4] The combination of these two classes of drugs has been shown to result in synergistic cytotoxicity in various cancer models. This guide will explore the experimental evidence for this synergy, compare the effects of different HDAC inhibitors, and provide detailed protocols for key experimental assays.
Mechanism of Synergy
The synergistic anti-cancer effect of combining this compound with HDAC inhibitors is multifactorial. The primary mechanisms include:
-
Enhanced Chromatin Accessibility: HDAC inhibitors induce a more open chromatin structure, which is thought to increase the access of Ellipticine to its DNA target, leading to enhanced DNA damage.[5]
-
Increased DNA Adduct Formation: Pre-treatment with HDAC inhibitors like valproic acid (VPA) and trichostatin A (TSA) has been shown to increase the formation of covalent DNA adducts by Ellipticine. This is attributed to the upregulation of cytochrome P450 enzymes (CYP1A1 and CYP3A4) and cytochrome b5, which are involved in the metabolic activation of Ellipticine to its DNA-reactive metabolites.[6][7]
-
Induction of Apoptosis: The combination treatment leads to a significant increase in apoptosis, often mediated through the intrinsic mitochondrial pathway.[8][9]
-
Cell Cycle Arrest: The combination of these agents can induce cell cycle arrest, preventing cancer cells from proliferating.[10][11]
Quantitative Data Comparison
The following tables summarize the synergistic effects observed when combining topoisomerase II inhibitors (including Ellipticine and others as specified) with various HDAC inhibitors in different cancer cell lines. It is important to note that direct comparative studies of Ellipticine with a wide range of HDAC inhibitors across multiple cancer types are limited. Therefore, data from studies using other topoisomerase II inhibitors, such as etoposide and doxorubicin, are included to provide a broader perspective on the potential of this combination strategy.
Table 1: Synergistic Cytotoxicity of Topoisomerase II Inhibitors and HDAC Inhibitors in Various Cancer Cell Lines
| Cancer Type | Topoisomerase II Inhibitor | HDAC Inhibitor | Cell Line(s) | Observed Effect | Combination Index (CI) | Reference(s) |
| Neuroblastoma | Ellipticine | Valproic Acid (VPA) | UKF-NB-4, SH-SY5Y | Increased cytotoxicity, increased DNA adduct formation | Not Reported | [7][12] |
| Neuroblastoma | Ellipticine | Trichostatin A (TSA) | UKF-NB-3, UKF-NB-4 | Increased cytotoxicity, increased DNA adduct formation | Not Reported | [6] |
| Neuroblastoma | Etoposide, Doxorubicin | Panobinostat | Multiple high-risk neuroblastoma cell lines | Highly synergistic antitumor interactions, cooperative induction of apoptosis | < 1.0 | [9][13] |
| Breast Cancer | Doxorubicin | Vorinostat (SAHA) | HCC-1954, MCF-7/ADR, SKBR-3 | Synergistic cytotoxicity, effective apoptosis induction | < 1.0 | [14] |
| Breast Cancer | Epirubicin | Valproic Acid (VPA) | SKBr3, MCF-7, BT-474 | Synergistic interaction | < 1.0 | [5] |
| Lung Cancer (SCLC) | Etoposide, Amrubicin | Vorinostat, MGCD0103 | Multiple SCLC cell lines | Enhanced cytotoxic effects, strongest synergism with sequential treatment (Vorinostat followed by Etoposide) | Not Reported | [15][16] |
| Cervical Cancer | Etoposide, Topotecan | Panobinostat | HeLa, SiHa | Synergistically enhanced induction of apoptosis | < 1.0 | [8] |
Disclaimer: The data presented for topoisomerase II inhibitors other than Ellipticine are intended to be illustrative of the potential for synergistic interactions with HDAC inhibitors and may not be directly extrapolated to this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of single and combined drug treatments.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the HDAC inhibitor, or a combination of both for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software. For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn, where CI < 1 indicates synergy.[4][17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.[1][6][18][19][20]
-
Cell Treatment and Harvesting: Treat cells with the drugs for the desired time, then harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[7][12][21][22]
-
Cell Treatment and Fixation: Treat cells as required, then harvest and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubation: Incubate the fixed cells at 4°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by the fluorescence intensity.
Western Blot for Protein Expression
This technique is used to detect changes in the expression of specific proteins, such as CYP1A1, CYP3A4, and acetylated histones.[16][23][24][25]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-CYP1A1, anti-CYP3A4, anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify covalent DNA adducts formed by Ellipticine.[26][27][28][29][30]
-
DNA Isolation: Isolate genomic DNA from treated cells or tissues.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the DNA adducts by autoradiography and scintillation counting.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergy between HDAC inhibitors and Ellipticine.
Caption: General experimental workflow for studying drug synergy.
Conclusion
The combination of this compound with HDAC inhibitors represents a promising strategy for cancer therapy. The synergistic effects observed in preclinical studies are underpinned by complementary mechanisms of action that lead to enhanced DNA damage, apoptosis, and cell cycle arrest in cancer cells. This guide provides a summary of the available data and detailed experimental protocols to facilitate further research in this area. Future studies should focus on direct comparative analyses of different Ellipticine-HDAC inhibitor combinations in a broader range of cancer types to identify the most effective therapeutic strategies for clinical translation.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Dual Inhibitors Against Topoisomerases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ting-Chao Chou - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Synergistic anticancer effect of panobinostat and topoisomerase inhibitors through ROS generation and intrinsic apoptotic pathway induction in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Panobinostat synergistically enhances the cytotoxic effects of cisplatin, doxorubicin or etoposide on high-risk neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Panobinostat Synergistically Enhances the Cytotoxic Effects of Cisplatin, Doxorubicin or Etoposide on High-Risk Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combination of HDAC and topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. origene.com [origene.com]
- 24. researchgate.net [researchgate.net]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. DNA adduct formation by the anticancer drug ellipticine in rats determined by 32P postlabeling | Semantic Scholar [semanticscholar.org]
- 27. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ellipticine and its 9-Hydroxy Derivative in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Ellipticine and its potent derivative, 9-Hydroxyellipticine.
This guide provides a detailed comparison of the anti-cancer agent ellipticine and its hydroxylated derivative, 9-hydroxyellipticine. Both compounds are known for their cytotoxic effects against a range of cancer cell lines, primarily through DNA intercalation and inhibition of topoisomerase II. This document summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes their intricate signaling pathways and metabolic processes.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for ellipticine and 9-hydroxyellipticine, offering a clear comparison of their biological activities.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Ellipticine (µM) | 9-Hydroxyellipticine (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~1.5[1] | Not explicitly stated | [1] |
| HL-60 | Promyelocytic Leukemia | ~0.8[1] | Not explicitly stated | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1.2[1] | Not explicitly stated | [1] |
| U87MG | Glioblastoma | ~2.0[1] | Not explicitly stated | [1] |
| IMR-32 | Neuroblastoma | ~0.5[1] | Not explicitly stated | [1] |
| UKF-NB-4 | Neuroblastoma | ~0.6[1] | Not explicitly stated | [1] |
| Lewis Lung Carcinoma | Lung Carcinoma | Concentration-dependent inhibition | Concentration-dependent inhibition (0.1 to 100 µM) | [2] |
| SW480 | Colon Cancer | Concentration-dependent inhibition | Concentration-dependent inhibition (0.1 to 100 µM) | [2] |
Table 2: Comparative Inhibition of Topoisomerase II
| Compound | Assay Type | Endpoint | Result | Reference |
| Ellipticine | DNA Decatenation | Inhibition of enzyme activity | Potent inhibitor | [3] |
| 9-Hydroxyellipticine | DNA Decatenation | Inhibition of enzyme activity | Potent inhibitor | [4] |
Note: Specific Ki or IC50 values for topoisomerase II inhibition in a direct comparative study were not found in the search results. Both compounds are established inhibitors of this enzyme.
Table 3: Comparative Effects on Cell Cycle Distribution
| Compound | Cell Line | Effect | Reference |
| Ellipticine | Friend leukemia, L1210, CHO | G2 phase arrest | [5] |
| Ellipticine | MCF-7 | G2/M phase arrest | [6] |
| 9-Hydroxyellipticine | Not specified | Induces cell cycle arrest | [1] |
Note: A direct quantitative comparison of the percentage of cells in each phase of the cell cycle after treatment with ellipticine versus 9-hydroxyellipticine is not available in the provided search results.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of ellipticine and 9-hydroxyellipticine on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ellipticine and 9-hydroxyellipticine stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ellipticine or 9-hydroxyellipticine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Topoisomerase II Decatenation Assay
This assay determines the inhibitory effect of the compounds on the decatenating activity of DNA topoisomerase II.
Materials:
-
Human DNA topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
Ellipticine and 9-hydroxyellipticine
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of ellipticine or 9-hydroxyellipticine to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide and perform electrophoresis.
-
Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network. The inhibition of decatenation will be observed as a decrease in the intensity of the decatenated DNA bands with increasing inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of ellipticine and 9-hydroxyellipticine on cell cycle progression.
Materials:
-
Cancer cells
-
Ellipticine and 9-hydroxyellipticine
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of ellipticine or 9-hydroxyellipticine for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and processes related to the action of ellipticine and its 9-hydroxy derivative.
Caption: Experimental workflows for key assays.
Caption: Core mechanism of action for ellipticines.
Caption: Key signaling pathways affected by ellipticines.
Caption: Metabolic activation and detoxification of ellipticine.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance with Ellipticine Hydrochloride
Ellipticine hydrochloride is a potent antineoplastic agent, recognized for its multimodal mechanism of action, primarily as a DNA intercalator and an inhibitor of topoisomerase II.[1][2][3] Its efficacy can be compromised by the development of drug resistance, a significant challenge in cancer chemotherapy. Understanding the cross-resistance profile of this compound is crucial for predicting its effectiveness in various clinical contexts and for designing rational combination therapies. This guide provides a comparative analysis of cross-resistance studies involving this compound, supported by experimental data and detailed methodologies.
Mechanism of Action
Ellipticine and its derivatives exert their anticancer effects through several mechanisms:
-
DNA Intercalation: The planar polycyclic structure of ellipticine allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.[1][4]
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA tangles during replication, leading to DNA damage and apoptosis.[2][4][5]
-
Formation of Covalent DNA Adducts: Ellipticine can be enzymatically activated by cytochromes P450 (CYP) and peroxidases to form covalent adducts with DNA, further contributing to its cytotoxic effects.[2][3]
-
Induction of Apoptosis: Ellipticine-induced cell death is often mediated through a p53-dependent pathway, cell cycle arrest at the G2/M phase, and activation of mitochondrial apoptotic pathways.[6][7]
Cross-Resistance Profile
Studies have shown that resistance to this compound is often associated with cross-resistance to other chemotherapeutic agents, particularly those with similar mechanisms of action.
A study on a human carcinoma cell line (HeLa) resistant to puromycin (PurR) demonstrated a broad pattern of cross-resistance. These cells exhibited increased resistance to a variety of compounds, including several DNA interactive agents.[8] The table below summarizes the cross-resistance observed in this study.
| Drug Class | Compound | Cross-Resistance Observed in PurR HeLa cells |
| DNA Interactive Agents | Ellipticine | Yes |
| Aclacinomycin A | Yes | |
| Actinomycin D | Yes | |
| Adriamycin (Doxorubicin) | Yes | |
| m-AMSA (Amsacrine) | Yes | |
| Daunomycin | Yes | |
| Mitoxantrone | Yes | |
| VM26 (Teniposide) | Yes | |
| VP16-213 (Etoposide) | Yes | |
| Antimitotic Drugs | Vinblastine | Yes |
| Vincristine | Yes | |
| Colchicine | Yes | |
| Taxol (Paclitaxel) | Yes | |
| Protein Synthesis Inhibitors | Puromycin | Yes (selection agent) |
| Harringtonine | Yes |
Table 1: Cross-resistance profile of puromycin-resistant HeLa cells to Ellipticine and other anticancer drugs. Data sourced from a study on a human carcinoma multidrug-resistant cell line.[8]
In another study, a human leukemia cell line (HL-60) resistant to amsacrine (HL-60/AMSA), another topoisomerase II inhibitor, was found to be cross-resistant to ellipticine.[9] This cross-resistance was attributed to alterations in topoisomerase II that specifically affected its interaction with DNA intercalating agents. Notably, the HL-60/AMSA cells remained relatively sensitive to the non-intercalating topoisomerase II inhibitor, etoposide.[9]
| Cell Line | Drug | Resistance Level |
| HL-60/AMSA | Amsacrine (m-AMSA) | 50-100-fold more resistant than HL-60 |
| Ellipticine | Cross-resistant | |
| Anthracyclines | Cross-resistant | |
| Mitoxantrone | Cross-resistant | |
| Etoposide | Relatively sensitive |
Table 2: Cross-resistance profile of amsacrine-resistant HL-60 cells.[9]
Overcoming Resistance and Combination Therapies
Research has explored strategies to overcome resistance to ellipticine and to enhance its efficacy through combination therapies.
Combination with Histone Deacetylase Inhibitors: A study investigating the combination of ellipticine with histone deacetylase inhibitors (HDACis), valproic acid (VPA) and trichostatin A (TSA), in human neuroblastoma cells found that pre-treatment with these HDACis increased the cytotoxicity of ellipticine.[10] This synergistic effect was attributed to the enhanced formation of ellipticine-DNA adducts, mediated by an increase in the levels of cytochrome b5, CYP3A4, and CYP1A1.[10]
Repurposing for Antimicrobial Applications: Interestingly, this compound has also been studied for its potential to combat antibiotic-resistant bacteria. A study on colistin-resistant E. coli demonstrated a synergistic effect when this compound was combined with colistin.[11][12] The mechanism in bacteria involves the inhibition of DNA topoisomerase IV.[11]
Derivatives and Analogues: The development of ellipticine derivatives is another avenue to address resistance and improve therapeutic index. For instance, 9-hydroxy-N-methylellipticinium acetate has been clinically used for metastatic breast cancer and myeloblastic leukemia.[4][13] The synergistic potential of derivatives like 9-bromoellipticine with other chemotherapeutics is also an active area of research.[14]
Experimental Protocols
Cell Culture and Drug Resistance Induction:
-
HeLa Cells: Human carcinoma HeLa cells were cultured in the presence of increasing concentrations of puromycin to select for resistant variants.[8]
-
HL-60 Cells: Human promyelocytic leukemia HL-60 cells were made resistant to amsacrine by continuous exposure to the drug.[9]
Cytotoxicity Assays: The cytotoxic effects of this compound and other compounds are typically determined using cell viability assays. A common method involves seeding cells in microtiter plates, exposing them to a range of drug concentrations for a specified period (e.g., 72 hours), and then measuring cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Topoisomerase II Activity Assay: The inhibitory effect of ellipticine on topoisomerase II can be assessed using a decatenation assay. This assay measures the ability of the enzyme to unlink catenated kinetoplast DNA (kDNA) into minicircles. The inhibition of this process by a drug indicates its activity against topoisomerase II.[11]
DNA Adduct Formation Analysis: The formation of covalent DNA adducts by ellipticine can be detected and quantified using the 32P-postlabeling method. This sensitive technique allows for the detection of DNA modifications in cells treated with the drug.[10]
Visualizations
Signaling Pathway of Ellipticine Action and Resistance
The following diagram illustrates the primary mechanisms of action of ellipticine and potential pathways leading to resistance.
Caption: Mechanism of action of Ellipticine and associated resistance pathways.
Experimental Workflow for Assessing Cross-Resistance
The logical flow for a typical cross-resistance study is outlined below.
Caption: Workflow for determining cross-resistance in a cancer cell line.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Topoisomerase | TargetMol [targetmol.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross resistance pattern towards anticancer drugs of a human carcinoma multidrug-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-resistance of an amsacrine-resistant human leukemia line to topoisomerase II reactive DNA intercalating agents. Evidence for two topoisomerase II directed drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer agent ellipticine combined with histone deacetylase inhibitors, valproic acid and trichostatin A, is an effective DNA damage strategy in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing this compound to Combat Colistin-Resistant Extraintestinal Pathogenic E. coli (ExPEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Repurposing this compound to Combat Colistin-Resistant Extraintestinal Pathogenic E. coli (ExPEC) [frontiersin.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. benchchem.com [benchchem.com]
Ellipticine Hydrochloride: A Comparative Guide to its In Vivo Validation and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of in vitro findings for Ellipticine hydrochloride, a potent anti-cancer agent. We will delve into its performance juxtaposed with established alternatives, Camptothecin and Etoposide, supported by experimental data. This analysis aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
At a Glance: this compound vs. Alternatives
| Feature | This compound | Camptothecin | Etoposide |
| Primary Mechanism of Action | Topoisomerase II inhibition, DNA intercalation, DNA adduct formation | Topoisomerase I inhibition | Topoisomerase II inhibition |
| In Vitro Potency (IC50) | Varies by cell line (e.g., ~1.25 µM in MCF-7) | Varies by cell line and derivative | Varies by cell line |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in various models | Significant tumor growth inhibition in xenograft models | Established efficacy in various cancer models |
| Metabolic Activation | Required by Cytochrome P450 (CYP) and peroxidases for full activity | Not required | Metabolized by CYP3A4 |
| Key Cellular Effects | Cell cycle arrest, apoptosis | DNA single-strand breaks, apoptosis | DNA double-strand breaks, apoptosis |
In Vitro Cytotoxicity: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic effects in a laboratory setting.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.25[1] |
| HL-60 | Leukemia | <1[1] |
| CCRF-CEM | Leukemia | ~4[1] |
| IMR-32 | Neuroblastoma | <1[1] |
| UKF-NB-3 | Neuroblastoma | <1[1] |
| UKF-NB-4 | Neuroblastoma | <1[1] |
| U87MG | Glioblastoma | ~1[1] |
In Vivo Efficacy: Validating Laboratory Findings in Animal Models
The anti-tumor activity of this compound and its alternatives has been confirmed in various animal models. This table provides a snapshot of their in vivo performance, highlighting the translation of in vitro cytotoxicity to tangible therapeutic effects.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |
| Ellipticine | Wistar rats with NMU-induced mammary adenocarcinoma | Breast Cancer | 4 mg/kg (i.p.) | Formation of DNA adducts in tumor tissue, indicative of activity[2][3] |
| Ellipticine Derivative (1l) | Mice with Lewis Lung Cancer | Lung Cancer | Oral administration | Higher antitumor activity and better tolerance than ellipticine[4] |
| Camptothecin | Nude mice with human cancer xenografts | Colon, Lung, Breast, Stomach, Ovary, Melanoma | Intramuscular or oral | Nearly 100% growth inhibition and tumor regression[5][6] |
| Etoposide | Nude mice with H446 small cell lung cancer xenografts | Lung Cancer | 5, 10, 20 mg/kg (i.v.) | Significant retardation of subcutaneous tumor proliferation[7] |
| Etoposide | Wistar rats with Walker-256 tumors | Sarcoma | 5 mg/kg/day for 8 days or 10 mg/kg/day for 4 days | Schedule-dependent tumor growth inhibition[8][9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete growth inhibition of human cancer xenografts in nude mice by treatment with 20-(S)-camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel role of etoposide in inhibiting the migration and proliferation of small cell lung cancer and breast cancer via targeting Daam1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unipv.it [iris.unipv.it]
- 9. A Population Dynamic Energy Budget-Based Tumor Growth Inhibition Model for Etoposide Effects on Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Genotoxicity of Ellipticine Derivatives
Ellipticine, a naturally occurring alkaloid, and its derivatives have long been investigated for their potent anticancer properties.[1] A primary mechanism of their cytotoxic action involves inducing DNA damage, which classifies them as genotoxic agents.[2] This genotoxicity, while beneficial for eliminating cancer cells, also raises concerns about potential mutagenicity and effects on healthy tissues.[3][4] Understanding the comparative genotoxicity of different ellipticine derivatives is therefore crucial for researchers, scientists, and drug development professionals aiming to optimize the therapeutic index of these compounds.
The genotoxic effects of ellipticines are primarily mediated through three mechanisms: intercalation into DNA, inhibition of DNA topoisomerase II, and the formation of covalent DNA adducts after metabolic activation by enzymes like cytochrome P450.[2][5] These actions lead to DNA strand breaks, chromosomal aberrations, and mutations, ultimately triggering cell cycle arrest and apoptosis.[1][2] This guide provides a comparative analysis of the genotoxicity of various ellipticine derivatives, supported by experimental data and detailed methodologies.
Comparative Genotoxicity Data
The genotoxic potential of ellipticine derivatives has been evaluated using a range of assays that measure different endpoints of DNA damage. The following tables summarize quantitative data from key studies, allowing for a direct comparison of the genotoxic effects of these compounds.
Table 1: In Vivo Genotoxicity in Murine Bone Marrow Cells
| Compound | Chromosomal Abnormalities (% of cells) | Sister Chromatid Exchanges (SCE events per cell) | Relative Topoisomerase II Inhibitory Activity |
| 9-Hydroxy-ellipticine | 33-95% | 12.3 - 19.2 | High |
| 2-N-methyl-9-hydroxy-ellipticine | 33-95% | 12.3 - 19.2 | High |
| 9-Amino-ellipticine | 14-17% | 7.1 - 7.7 | Low |
| 9-Fluoro-ellipticine | 14-17% | 7.1 - 7.7 | Low |
| Data sourced from a study involving single intraperitoneal doses of 5 to 10 mg/kg body weight in mice.[6] |
Table 2: In Vitro Genotoxicity in Mammalian and Bacterial Cells
| Compound | Mutagenicity in CHO Cells (CHO/HGPRT Assay) | Mutagenicity in Salmonella (Ames Test) |
| Ellipticine | Mutagenic | Mutagenic |
| 9-Methoxyellipticine | Mutagenic | Mutagenic |
| 9-Hydroxyellipticine | Mutagenic | Mutagenic |
| 9-Aminoellipticine | Mutagenic | Mutagenic |
| 2-Methyl-9-hydroxyellipticinium | Mutagenic | Not Mutagenic |
| These compounds were tested with and without metabolic activation (S9).[3][7] The study noted that 2-methyl-9-hydroxyellipticinium acetate's lack of mutagenicity in the Ames test is linked to its inability to form reactive intermediates via Cytochrome P-450.[7] |
Table 3: DNA Strand Break Induction (Comet Assay)
| Compound | Cell Line | % of Cells with DNA Damage (Comet Tail) |
| Ellipticine | HL-60 | ~46% |
| Derivative Z1 | HL-60 | 100% |
| Derivative Z2 | HL-60 | 100% |
| Data from a study where HL-60 cells were exposed to 5 μM of each compound for 60 minutes.[8] Z1 and Z2 are specific, newly synthesized ellipticine derivatives reported as Topoisomerase II-targeting compounds.[8] |
Key Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment and comparison of genotoxicity. Below are protocols for the key assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9] It utilizes several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations in genes required for histidine or tryptophan synthesis, respectively.
Protocol:
-
Strain Selection: Use standard tester strains such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to detect various types of point mutations (frameshift and base-pair substitutions).[9][10]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from Aroclor 1254-induced rat liver, to mimic mammalian metabolism.[3][10]
-
Exposure Method (Plate Incorporation):
-
Prepare a mixture containing the bacterial tester strain, the test compound at various concentrations, and, if required, the S9 mix.
-
Add this mixture to a molten top agar solution.
-
Pour the resulting mixture onto a minimal glucose agar plate.[9]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.[9]
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[11][12] A micronucleus is a small, extranuclear body formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[12]
Protocol:
-
Cell Culture: Use a suitable mammalian cell line, such as human TK6 cells or Chinese Hamster Ovary (CHO) cells, and maintain in appropriate culture conditions.
-
Exposure: Treat the cells with the ellipticine derivative at a range of concentrations for a defined period (e.g., 24 hours). Include both positive and negative (solvent) controls.[11]
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division. This ensures that only cells that have divided once are scored.[12]
-
Harvest and Fixation: Harvest the cells by centrifugation. Treat with a hypotonic solution (e.g., 0.075M KCl) and then fix using a methanol/acetic acid solution.[12]
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxicity.[12]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][13]
Protocol:
-
Cell Preparation: After treating cells with the test compound, harvest them and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.[13]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.[8][14]
Visualizing Mechanisms and Workflows
To better understand the processes involved in ellipticine-induced genotoxicity and its assessment, the following diagrams illustrate the key pathways and experimental flows.
Caption: General signaling pathway of ellipticine-induced genotoxicity.
References
- 1. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity and cytotoxicity of five antitumor ellipticines in mammalian cells and their structure-activity relationships in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some antitumor derivatives of ellipticine deprived of mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. elisana.cefic.org [elisana.cefic.org]
- 11. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Ellipticine Hydrochloride: A Mechanistic Review and Comparison with Modern Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ellipticine hydrochloride and its derivatives, focusing on their mechanism of action and preclinical data, juxtaposed with the clinical performance of current standard-of-care treatments for relevant cancers. While clinical trial data for this compound is limited due to the discontinuation of its development, this guide offers a valuable mechanistic perspective for researchers in oncology and drug discovery.
Introduction to this compound
Ellipticine is a naturally occurring alkaloid that demonstrated potent antineoplastic activity in preclinical studies.[1] Its derivatives, such as Celiptium (9-hydroxy-N-methylellipticinium acetate), progressed to Phase II clinical trials for indications including metastatic breast cancer and myeloblastic leukemia. However, these trials were ultimately discontinued due to issues with efficacy and side effects.[2] Despite its clinical setbacks, the unique mechanism of action of ellipticine continues to be of interest to cancer researchers.
Mechanism of Action
Ellipticine and its derivatives exert their anticancer effects through a multi-pronged approach, primarily targeting DNA integrity and critical cellular signaling pathways.
DNA Intercalation and Topoisomerase II Inhibition
The planar structure of ellipticine allows it to intercalate between the base pairs of DNA, disrupting the normal processes of DNA replication and transcription.[1][3] This intercalation also leads to the inhibition of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[1][2][4][5] By inhibiting topoisomerase II, ellipticine causes catastrophic DNA damage, ultimately triggering programmed cell death (apoptosis).[3][4]
Interaction with the p53 Signaling Pathway
Ellipticine has been shown to activate the p53 tumor suppressor pathway.[6] The p53 protein, often called the "guardian of the genome," plays a central role in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage.[3][7][8] Ellipticine's ability to induce p53 expression contributes to its cytotoxic effects on cancer cells.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ellipticine and a general workflow for evaluating topoisomerase II inhibition.
Caption: Simplified signaling pathway of Ellipticine's anticancer activity.
Caption: General experimental workflow for a topoisomerase II decatenation assay.
Comparison with Modern Alternatives in Metastatic Breast Cancer
Metastatic breast cancer, an indication for which ellipticine derivatives were investigated, is now treated with a variety of targeted therapies and chemotherapeutic agents. The following table compares the mechanistic and clinical aspects of ellipticine with current standard-of-care drugs.
| Feature | This compound/Derivatives | Standard of Care (e.g., CDK4/6 inhibitors, HER2-targeted therapies, ADCs) |
| Primary Mechanism | DNA intercalation and Topoisomerase II inhibition. | Highly specific targeting of cancer cell drivers (e.g., CDK4/6, HER2) or delivery of potent cytotoxic agents directly to tumor cells (ADCs). |
| Target Specificity | Broad, targeting a fundamental cellular process (DNA replication). | High, targeting specific proteins or receptors overexpressed in cancer cells. |
| Clinical Development | Discontinued in early clinical phases. | Approved for clinical use with extensive Phase III trial data. |
| Reported Efficacy | Limited clinical data available. | Significant improvements in progression-free and overall survival demonstrated in large clinical trials.[9][10] |
| Safety Profile | Significant side effects reported, leading to trial discontinuation.[2] | Manageable and well-characterized side effect profiles. |
Experimental Protocols
While specific clinical trial protocols for ellipticine are not publicly available, a typical Phase II protocol for an investigational anticancer agent in metastatic breast cancer would include the following sections.
A Hypothetical Phase II Study Protocol for an Ellipticine Derivative
-
Title: A Phase II, Open-Label, Single-Arm Study to Evaluate the Efficacy and Safety of [Ellipticine Derivative] in Patients with Previously Treated Metastatic Breast Cancer.
-
Objectives:
-
Primary: To determine the objective response rate (ORR) of the investigational drug.
-
Secondary: To assess the duration of response (DoR), progression-free survival (PFS), overall survival (OS), and the safety and tolerability of the drug.
-
-
Study Design: This would be a single-arm, open-label study where all patients receive the investigational drug.
-
Patient Population: Inclusion criteria would typically define the cancer type and stage, prior treatments, and performance status. Exclusion criteria would outline conditions that would make the patient ineligible.
-
Treatment Plan: This section would detail the drug dosage, route of administration, and treatment schedule.
-
Assessments:
-
Efficacy: Tumor assessments would be performed at baseline and at regular intervals (e.g., every 8 weeks) using imaging techniques like CT or MRI, based on RECIST criteria.
-
Safety: Adverse events would be monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Laboratory tests, vital signs, and physical examinations would be conducted regularly.
-
-
Statistical Analysis: The protocol would specify the statistical methods for analyzing the primary and secondary endpoints.
Conclusion
This compound and its derivatives represent a class of anticancer compounds with a compelling, multi-faceted mechanism of action. Although their clinical development was halted, the study of their interaction with DNA, topoisomerase II, and the p53 pathway has contributed to our understanding of cancer biology. In contrast, modern anticancer therapies have shifted towards highly specific targeted agents that offer improved efficacy and more manageable safety profiles, as demonstrated by the robust clinical data supporting their use in metastatic breast cancer and other malignancies. The story of ellipticine serves as an important lesson in drug development, highlighting the critical need for a therapeutic window where anticancer activity can be achieved without prohibitive toxicity.
References
- 1. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 4. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ellipticine Hydrochloride: A Guide for Laboratory Professionals
Effective management and disposal of ellipticine hydrochloride are critical for ensuring laboratory safety and environmental protection. As a potent antineoplastic agent that functions by intercalating with DNA and inhibiting topoisomerase II, this compound is classified as a cytotoxic and hazardous compound.[1][2][3] Adherence to stringent handling and disposal protocols is essential to minimize exposure risks for researchers, scientists, and drug development professionals. This guide provides procedural, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to prevent skin contact, inhalation, and ingestion.[4][5] The following table summarizes the required PPE for various handling scenarios.
| PPE Item | Handling Solid Compound & Preparing Solutions | Administering Solutions & Handling Contaminated Labware | Cleaning Spills |
| Gloves | Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978 compliant)[4] | Double-gloving with chemotherapy-grade nitrile gloves[4] | Double-gloving with chemotherapy-grade nitrile gloves[6] |
| Gown | Disposable, lint-free gown with closed front and cuffs | Disposable, lint-free gown with closed front and cuffs | Impervious disposable gown[6][7] |
| Eye Protection | Safety glasses with side shields or goggles | Safety glasses with side shields or goggles | Chemical splash goggles[6] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood or biological safety cabinet | Not generally required if handled in a certified chemical fume hood or biological safety cabinet | NIOSH-approved respirator (e.g., N95 or higher) for powder spills or potential aerosol generation[6][7] |
Waste Segregation and Disposal Procedures
Proper segregation of waste contaminated with this compound is crucial for safe and compliant disposal. All waste should be treated as cytotoxic and disposed of in accordance with local, state, and federal regulations.[4][5]
Step 1: Waste Identification and Segregation
Immediately upon generation, segregate waste into the following categories in designated, clearly labeled containers:
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, masks, etc.).
-
Contaminated lab supplies (e.g., pipette tips, tubes, absorbent pads).
-
Unused or expired solid this compound.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsates from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, and scalpels contaminated with this compound.
-
Contaminated broken glass.
-
Step 2: Containerization and Labeling
-
Solid and Liquid Waste: Collect in leak-proof, puncture-resistant containers with secure lids.[8] These containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and should identify the contents, including "this compound".[9]
-
Sharps Waste: Place directly into a designated, puncture-proof sharps container for cytotoxic waste.[6]
Step 3: Storage and Transport
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for a certified hazardous waste management company for collection and transport.[10]
Step 4: Final Disposal
-
The recommended method for the final disposal of cytotoxic waste is high-temperature incineration (800–1200°C).[4][8][9][11] This process ensures the complete destruction of the hazardous chemical compounds.[11]
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.[6][12]
Spill Kit Contents
Ensure a clearly labeled cytotoxic drug spill kit is readily accessible in all areas where this compound is handled.[6] The kit should contain:
-
Two pairs of chemotherapy-grade gloves.
-
An impervious disposable gown.
-
Chemical splash goggles.
-
A NIOSH-approved respirator.
-
Absorbent pads or pillows.
-
A scoop and scraper for solid materials.
-
Designated cytotoxic waste disposal bags.[6]
-
Warning signs to restrict access to the spill area.
Spill Cleanup Procedure
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and evacuate the immediate area.
-
Post warning signs to prevent entry.[6]
-
-
Don Appropriate PPE:
-
Put on all PPE from the spill kit, including the respirator.[6]
-
-
Contain the Spill:
-
Clean the Spill:
-
Use a scoop and scraper to collect solid materials and broken glass, placing them in a cytotoxic sharps container.[6]
-
Carefully place all absorbent materials into a designated cytotoxic waste bag.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[6] It is recommended to perform this cleaning step three times.
-
Finally, wipe the area with 70% isopropyl alcohol and allow it to air dry.[6]
-
-
Dispose of Contaminated Materials:
-
Place all used cleaning materials and contaminated PPE (except the respirator, which is removed last) into the cytotoxic waste bag.
-
Seal the bag and place it in a second cytotoxic waste bag for added security.
-
-
Decontaminate and Doff PPE:
-
Remove PPE in the following order: outer gloves, gown, inner gloves.
-
Remove the respirator after leaving the contaminated area.
-
Wash hands thoroughly with soap and water.
-
-
Report the Incident:
-
Document the spill and the cleanup procedure according to your institution's policies.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity [mdpi.com]
- 4. Mammalian peroxidases activate anticancer drug ellipticine to intermediates forming deoxyguanosine adducts in DNA identical to those found in vivo and generated from 12-hydroxyellipticine and 13-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. researchgate.net [researchgate.net]
- 11. DNA binding ellipticine analogues: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissolution and absorption of the antineoplastic agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Ellipticine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, safety and efficiency in the laboratory are paramount. This guide provides essential, immediate safety and logistical information for handling Ellipticine hydrochloride, a potent antineoplastic agent. By offering clear, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile, polyurethane, neoprene, or latex chemotherapy gloves.[2][3] Double gloving is recommended. | Provides a barrier against skin contact. Vinyl gloves are not recommended due to their low resistance to hazardous drugs.[2][3] |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[2][3] | Protects against splashes and airborne particles.[1][2][3] |
| Body Protection | Disposable, impermeable gowns with long sleeves and closed cuffs.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator is required if there is a risk of generating airborne powder or aerosols.[2] | Protects the respiratory system from inhalation of the hazardous substance.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for ensuring laboratory safety.
Step 1: Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before handling the package, put on a single pair of chemotherapy gloves.
-
Transport: Transport the package to a designated receiving area.
-
Unpack in a Ventilated Area: Open the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify Integrity: Check the primary container for any breaches. If the container is compromised, treat it as a spill and follow the emergency procedures outlined below.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Step 2: Storage
-
Secure Storage: Store this compound in a tightly sealed, clearly labeled container.[1]
-
Controlled Access: Keep the compound in a locked, designated storage area with restricted access.[1]
-
Temperature Control: For long-term stability, store the solid compound at -20°C.[5]
Step 3: Preparation of Solutions
-
Work in a Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Don Full PPE: Wear all recommended PPE, including double gloves, a gown, and eye/face protection.
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound.
-
Dissolving: this compound is soluble in DMSO and ethanol.[5] Add the solvent slowly to the powder to avoid generating dust.
-
Labeling Solutions: Clearly label all prepared solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Step 4: Experimental Use
-
Maintain PPE: Continue to wear all recommended PPE throughout the experiment.
-
Containment: Perform all procedures involving this compound within a chemical fume hood or other appropriate containment device.
-
Avoid Aerosol Generation: Use techniques that minimize the generation of aerosols and droplets.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent, such as 70% ethanol.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, leak-proof container for cytotoxic waste.[6] | Includes contaminated gloves, gowns, pipette tips, and other disposable materials. |
| Liquid Waste | Labeled, sealed, leak-proof container for cytotoxic liquid waste.[6] | Includes unused solutions and contaminated solvents. |
| Sharps Waste | Puncture-resistant sharps container for cytotoxic waste.[6] | Includes contaminated needles and syringes. |
Disposal Procedure:
-
Collect Waste at Source: Place all contaminated materials directly into the appropriate, clearly labeled waste container.
-
Do Not Overfill: Do not fill waste containers more than three-quarters full to prevent spills.[6]
-
Seal and Store: Securely seal the waste containers and store them in a designated, secure area away from general lab traffic.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and dispose of the waste, typically through high-temperature incineration.[6]
Emergency Procedures
Spills:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on full PPE, including respiratory protection.
-
Containment: For solid spills, gently cover with an absorbent material. For liquid spills, absorb with a spill pad or other absorbent material.
-
Clean-up: Carefully collect the absorbed material and place it in a labeled cytotoxic waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key stages for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
